Pazopanib functions as a potent, small-molecule inhibitor of multiple receptor tyrosine kinases. The table below summarizes its primary targets and their roles in cancer biology [1] [2] [3]:
| Target Receptor | IC₅₀ (nM) | Primary Role in Cancer |
|---|---|---|
| VEGFR-1 | 7 | Angiogenesis, Lymphangiogenesis |
| VEGFR-2 | 15 | Primary mediator of angiogenesis |
| VEGFR-3 | 2 | Lymphangiogenesis |
| PDGFR-α | 73 | Pericyte recruitment, Angiogenesis |
| PDGFR-β | 215 | Pericyte recruitment, Angiogenesis |
| c-Kit | 6 | Stem cell factor receptor, Oncogenic |
| FGFR1 | Not specified | Angiogenesis, Tumor cell survival |
This compound's chemical structure features an adenosine triphosphate (ATP)-like component that competes with ATP for binding to the intracellular domain of these tyrosine kinase receptors. This competition inhibits ATP-induced receptor activation and subsequent downstream signaling [1].
This compound combats tumors through two primary, complementary mechanisms.
By inhibiting VEGFR-2, the central mediator of angiogenesis, this compound blocks the VEGF-induced proliferation of endothelial cells, which line blood vessels [1] [3]. It also inhibits PDGFR, which is crucial for the recruitment and function of pericytes that stabilize newly formed blood vessels [1]. This dual inhibition disrupts the tumor's blood supply, depriving it of oxygen and nutrients.
Beyond targeting the tumor microenvironment, this compound directly acts on some tumor cells. It has been identified as a pan-RAF inhibitor, directly targeting B-RAF and inhibiting the Raf-MEK-ERK pathway (also known as the MAPK pathway), a key driver of cell proliferation and survival [1] [3]. This direct effect can lead to cell cycle arrest and inhibited proliferation in certain cancer cell lines, such as hepatocellular carcinoma and breast cancer models with B-RAF mutations [1].
The following diagram illustrates how this compound simultaneously targets angiogenic signaling in the tumor microenvironment and oncogenic signaling within cancer cells:
This compound's dual mechanism inhibits both angiogenesis in the tumor microenvironment and oncogenic signaling within cancer cells.
The understanding of this compound's mechanism is built on foundational preclinical experiments.
The translation of this compound's mechanism to clinical use is guided by its complex pharmacokinetics [4]:
| Pharmacokinetic Parameter | Description & Clinical Relevance |
|---|---|
| Bioavailability | Low, non-linear, and time-dependent [4]. |
| Recommended Dose | 800 mg once daily on an empty stomach [1] [4]. |
| Food Effect | Increases exposure (AUC) by twofold; must be taken fasted [1]. |
| Drug-Drug Interactions | Metabolism primarily by CYP3A4; exposure increased by CYP3A4 inhibitors (e.g., ketoconazole), decreased by CYP3A4 inducers and proton pump inhibitors [1] [4]. |
| Therapeutic Threshold | Trough concentration (C~min~) ≥ 20 mg/L is strongly associated with improved tumor shrinkage and progression-free survival [4]. |
This compound is over 99% protein-bound in plasma and is primarily eliminated via feces, with renal elimination accounting for less than 4% of the dose [1]. At the standard 800 mg dose, its elimination half-life is approximately 31.1 hours [1].
A significant challenge in optimizing this compound therapy is the absence of validated predictive biomarkers. Research focuses on plasma cytokine and angiogenic factors and the exploration of concomitant or metronomic dosing with other agents [1]. Future studies aim to identify biomarkers to screen for patients most likely to benefit from the drug [1] [3].
Pazopanib is a potent, second-generation multi-targeted tyrosine kinase inhibitor. The table below summarizes its key molecular targets and inhibitory activity [1] [2].
| Target | Receptor Name(s) | Reported IC50 or Kiapp (nM) | Primary Biological Role |
|---|---|---|---|
| VEGFR-1 | FLT1 | IC50: 10 [1] | Angiogenesis, vascular permeability |
| VEGFR-2 | KDR | Kiapp: 8 [1]; IC50: 30 [1] | Primary mediator of VEGF-driven angiogenesis and lymphangiogenesis |
| VEGFR-3 | FLT4 | IC50: 47 [1] | Primarily regulates lymphangiogenesis |
| PDGFR-α | - | IC50: 71 [1] | Pericyte recruitment, vessel stabilization |
| PDGFR-β | - | IC50: 84 [1] | Pericyte recruitment, vessel stabilization |
| c-Kit | SCFR | Kiapp: 2.4 [1]; IC50: 74 [1] | Stem cell factor receptor; implicated in tumor cell proliferation in certain cancers (e.g., GIST) |
| FGFR-1 | - | IC50: 140 [1] | Fibroblast growth factor receptor |
| FGFR-2 | - | IC50: 130 [1] | Fibroblast growth factor receptor |
This compound is classified as a type I kinase inhibitor, competing with ATP for binding to the active "DFG-in" conformation of the kinase domain [3]. By inhibiting these receptors, this compound primarily exerts an antiangiogenic effect, blocking the formation of new blood vessels that tumors need to grow and metastasize [1] [2]. The downstream signaling pathways inhibited include RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and p38/MAPKAPK2/3, which are crucial for endothelial cell survival, proliferation, migration, and vascular permeability [4] [5].
This compound is approved for advanced renal cell carcinoma (RCC) and soft tissue sarcoma, with growing evidence for activity in other tumors [1] [2]. A recent phase II trial demonstrated its efficacy in extrapancreatic neuroendocrine tumors (epNET), as summarized below [6].
| Tumor Type | Trial Design | Primary Endpoint | Result (this compound vs. Control) | Key Adverse Events (Grade ≥3) |
|---|---|---|---|---|
| Advanced epNET [6] | Randomized, double-blind, Phase II (N=171) vs. Placebo | Progression-Free Survival (PFS) | Median PFS: 11.8 mo vs. 7.6 mo (HR=0.54; p<0.001) | 84% vs. 47%; includes hypertension, elevated transaminases, diarrhea |
| Early-stage NSCLC [1] | Phase II, neoadjuvant (N=35) | Tumor volume reduction | 87% (20/23) of evaluable patients had measurable tumor volume reduction | Hypertension, dyspnea, elevated ALT |
| Chemorefractory Urothelial Carcinoma [1] | Phase II (N=41) | Objective Response Rate | Confirmed Partial Response: 17.1% (7/41 patients) | Gastrointestinal and vaginal fistulization |
Understanding this compound's pharmacokinetics (PK) is critical due to its significant inter- and intra-patient variability [4].
| PK Parameter | Characteristics | Clinical Implications & Management |
|---|---|---|
| Absorption | Solubility is highly pH-dependent (soluble at pH 1, insoluble above pH 4). Administration with food increases AUC and Cmax twofold. [4] | Administer on an empty stomach (at least 1 hour before or 2 hours after a meal). Avoid concurrent use of proton pump inhibitors (e.g., esomeprazole). [4] |
| Distribution | >99.9% plasma protein-bound, primarily to albumin. [4] | Low free drug concentration; variations in serum proteins may contribute to PK variability. |
| Metabolism | Primarily metabolized by CYP3A4, and to a lesser extent by CYP1A2. [4] | Avoid concurrent use with strong CYP3A4 inducers (e.g., rifampin) or inhibitors (e.g., ketoconazole). |
| Transport | Substrate of efflux transporters ABCG2 (BCRP) and ABCB1 (P-gp). Inhibitor of OCT2, MATE1, and MATE2-K. [4] | Potential for drug-drug interactions. Inhibition of renal transporters may attenuate cisplatin-induced cytotoxicity. |
| Elimination | Primarily via feces (<4% excreted in urine). [4] | - |
The following diagram illustrates the core VEGF/VEGFR signaling pathway that this compound inhibits, and its key downstream effects [7] [3] [5].
For researchers designing studies with this compound, several factors are critical:
ABCG2 rs2231142 variant, particularly when co-administered with simvastatin [4].
The following tables consolidate key quantitative data on pazopanib's pharmacokinetics, drug interactions, and exposure-response relationships.
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Context / Note |
|---|---|---|
| Bioavailability | 14% - 39% [1] | After 800 mg dose; increases at lower doses [2] |
| Protein Binding | >99.9% [3] | Primarily to human serum albumin (ALB) [3] |
| Apparent Clearance (Cl/F) | 0.458 L/h [1] | From population PK model [1] |
| Elimination Half-life | 30.9 hours [1] | - |
| Primary Route of Elimination | Feces (82.2%) [2] | 65% as unchanged parent drug [3] [1] |
| Renal Elimination | <4% [3] | - |
Table 2: Clinically Significant Drug-Drug Interactions (DDIs)
| Interacting Agent / Condition | Effect on this compound Exposure | Recommended Management |
|---|---|---|
| Strong CYP3A4 Inhibitors (e.g., Ketoconazole) | ↑ AUC by ~66% [2] | Avoid concurrent use. If necessary, reduce this compound to 400 mg/day [4]. |
| Strong CYP3A4 Inducers (e.g., Rifampin) | ↓ AUC [3] | Avoid concurrent use. Not recommended if chronic use is unavoidable [4]. |
| Acid-Reducing Agents (e.g., Esomeprazole) | ↓ AUC by 40%; ↓ C~max~ by 42% [3] [1] | Avoid concurrent use. Consider short-acting antacids, dosed several hours apart from this compound [4]. |
| Food (high-fat or low-fat meal) | ↑ AUC and ↑ C~max~ by ~2-fold [3] | Administer on an empty stomach (1 hour before or 2 hours after a meal) [5] [6]. |
Table 3: Exposure-Response and Variability
| Parameter | Value / Relationship | Clinical Implication |
|---|---|---|
| Target Trough Concentration (C~trough~) | ≥ 20.5 mg/L [3] [7] [1] | Associated with improved progression-free survival and tumor shrinkage [3] [7]. |
| Target AUC | 750 mg·h·L⁻¹ [1] | Proposed as an alternative monitoring parameter to C~trough~ [1]. |
| Inter-patient Variability in PK | High (67-72%) [7] | Justifies therapeutic drug monitoring (TDM) [7]. |
| Intra-patient Variability in PK | Moderate (mean ~24.7%, median 30.2%) [7] | High IPV (>30.2%) is associated with worse overall survival in RCC [7]. |
This compound is primarily metabolized by cytochrome P450 enzymes and is a substrate for several drug transporters, which contributes to its complex interaction profile. The following diagram illustrates its major metabolic pathways and transporter interactions.
Figure 1: Major metabolic pathways and transporter interactions of this compound. The drug is primarily metabolized by CYP3A4, with several resulting metabolites. It also interacts with a complex network of influx and efflux transporters. [3] [2] [1]
For researchers, understanding the methodologies used to generate this data is critical.
1. Clinical DDI Study (Cooperstown 5+1 Cocktail)
2. Population Pharmacokinetic (PopPK) Modeling
3. Physiologically Based Pharmacokinetic (PBPK) Modeling
This compound is a multi-targeted tyrosine kinase inhibitor. The diagram below illustrates its primary targets and the subsequent signaling pathways it affects, which explain both its antiangiogenic and direct antitumor activities.
This compound inhibits angiogenic receptors (VEGFR, PDGFR) and direct tumor targets (B-Raf, HER2), affecting tumor vasculature and cancer cell growth. [1] [2] [3]
The antitumor activity of this compound is highly context-dependent. The table below summarizes its efficacy across various soft tissue sarcoma xenograft models.
| Tumor Type | Model System | Reported Efficacy (Tumor Volume Inhibition) | Proposed Primary Mechanism | Key Findings |
|---|---|---|---|---|
| Dedifferentiated Liposarcoma (DDLPS) | Patient-derived xenografts (UZLX-STS3, UZLX-STS5) & SW872 cell line [4] [5] | Significant delay in tumor growth | Antiangiogenic | Reduced proliferation (Ki67) and vessel density (CD34); no superior efficacy when combined with doxorubicin. |
| Solitary Fibrous Tumour (SFT) - Dedifferentiated | Patient-derived xenograft (SFT) [6] [7] | 21% TVI (lowest among tested antiangiogenics) | Not specified | Marginal activity; regorafenib, sorafenib, and sunitinib were markedly more active (65%-95% TVI). |
| Renal Cell Carcinoma (RCC) | CAKI-2 cell line xenograft [8] | Dose-dependent inhibition of tumor growth | Antiangiogenic (Dual Mechanism) | A semimechanistic model quantified effects on tumor volume and its vasculature, linking preclinical and clinical data. |
Research indicates that the genetic makeup of the tumor cells can be a major determinant of this compound's efficacy.
For researchers looking to design similar experiments, here is a summary of the common methodologies used in the cited studies.
1. Xenograft Model Establishment
2. Treatment and Dosing
3. Endpoint Analysis
(Length × Width²)/2 [8].
Pazopanib is a small molecule that inhibits receptor tyrosine kinases by competing with ATP for binding to the intracellular domain of these receptors [1]. The table below details its primary molecular targets and their roles in cancer.
| Target | Reported IC50 (nM) | Primary Role in Cancer Pathogenesis |
|---|---|---|
| VEGFR-1 | 10 [2] | Angiogenesis [1] [2] |
| VEGFR-2 | 30 [2] | Major pathway for angiogenesis initiation and promotion [1] |
| VEGFR-3 | 47 [2] | Lymphangiogenesis [1] |
| PDGFR-β | 84 [2] | Pericyte recruitment in tumor vessels [2] |
| c-Kit | 74 [2] | Cell survival, self-renewal; mutated in some malignancies [1] |
| FGFR-1 | 140 [2] | Angiogenesis, cell survival, and proliferation [2] [3] |
| c-fms (CSF1R) | 146 [2] | Mediates macrophage colony-stimulating factor signaling [1] |
Preclinical studies suggest that beyond its anti-angiogenic effects, this compound may also exert direct antitumor effects. These include inhibition of the Raf-MEK-ERK pathway (MAPK signaling) and induction of cell cycle arrest, as demonstrated in various human cancer cell lines [1] [3].
The following table summarizes the key pharmacokinetic parameters of this compound, which are critical for dosing and managing drug interactions [1].
| Parameter | Description/Value |
|---|---|
| Recommended Dose | 800 mg orally, once daily [1] [4] |
| Administration | On an empty stomach (at least 1 hour before or 2 hours after a meal) [1] [4] |
| Time to Max Concentration (Tmax) | ~3.5 hours [1] |
| Elimination Half-life | ~31.1 hours [1] |
| Protein Binding | >99% [1] |
| Metabolism | Primarily by cytochrome P-450 (CYP)3A4; also by CYP1A2 and CYP2C8 to a lesser degree [1] |
| Excretion | Primarily feces; renal elimination accounts for <4% of the dose [1] |
| Key Drug-Drug Interactions | Strong CYP3A4 inhibitors/inducers; grapefruit products; gastric acid-reducing agents (e.g., PPIs, H2 blockers) [4] |
A phase I trial established that a once-daily dose of 800 mg achieves steady-state exposure, with higher doses not significantly increasing drug exposure [1] [3]. Food can double the mean maximum plasma concentration (Cmax) and area under the curve (AUC), and crushing the tablet also significantly alters its pharmacokinetics, hence the recommendation to swallow the tablet whole on an empty stomach [1].
The foundational data on this compound's pharmacology were derived from several standard preclinical and clinical experimental protocols.
The following diagram, generated with Graphviz, illustrates this compound's core mechanism of action in inhibiting the VEGF-driven angiogenic signaling pathway in endothelial cells.
This compound inhibits VEGFR2 to block downstream signaling.
Emerging evidence indicates this compound can also directly target cancer cells, particularly those with specific mutations, as shown in the workflow below.
This compound directly inhibits the MAPK pathway in some cancer cells.
This compound inhibits the UGT1A1 enzyme, which can lead to two primary clinical consequences: altered drug exposure and hyperbilirubinemia.
Mechanism and Quantitative Assessment this compound non-competitively inhibits UGT1A1-mediated glucuronidation. This mechanism is significant in the metabolism of drugs like irinotecan. The active metabolite of irinotecan, SN-38, is detoxified via glucuronidation by UGT1A1. Inhibition of this pathway by this compound increases systemic exposure to SN-38, explaining the observed drug-drug interaction (DDI) in clinical studies [1].
The table below summarizes key quantitative findings from in vitro studies:
| Parameter | Value in Human Liver Microsomes (HLMs) | Value in Recombinant Human UGT1A1 | Clinical/Experimental Relevance |
|---|---|---|---|
| Inhibition Constant (Kᵢ,ᵤ) | 1.6 ± 0.05 µM [1] | 0.69 ± 0.02 µM [1] | Predicts the magnitude of DDI; values are within clinically achievable plasma concentrations. |
| Inhibition Type | Non-competitive [1] | Non-competitive [1] | Suggests this compound binds to a site other than the active site of UGT1A1. |
| IC₅₀ (for UGT1A1) | N/A | ~17.8 µM (calculated from [2]) | Half-maximal inhibitory concentration observed in vitro. |
Clinical and Pharmacogenetic Impact The inhibition of UGT1A1 also underlies this compound's association with hyperbilirubinemia, particularly in patients with Gilbert's Syndrome (UGT1A1*28 polymorphism) [2] [3]. These individuals already have reduced UGT1A1 activity, and this compound exacerbates this, leading to elevated bilirubin levels [4] [2] [3].
This hyperbilirubinemia is often an isolated finding and may be a benign, predictable effect rather than indicative of significant liver injury. Evidence suggests that with appropriate monitoring and dose modification, patients with UGT1A1 polymorphisms can safely continue this compound and achieve positive clinical outcomes [4].
This compound's relationship with OATP1B1 is dual in nature: it is a substrate for hepatic uptake and also an inhibitor of the transporter.
This compound as an OATP1B1 Inhibitor In vitro data confirms this compound inhibits OATP1B1, but its inhibitory potential is considered low and short-lasting [5]. The clinical risk for OATP1B1-mediated DDIs is predicted to be low based on the calculated R value of 1.09 [5]. The following diagram illustrates the experimental workflow for characterizing this transient inhibition:
This compound as an OATP1B1 Substrate Recent systematic screening using a competitive counterflow (CCF) assay identified this compound as a putative substrate of OATP1B1 [6]. This hepatic uptake is toxicologically relevant, as evidenced by reduced liver-to-plasma ratios and diminished hepatotoxicity in mice deficient in the orthologous OATP transporters [6].
For researchers aiming to replicate or build upon these findings, here are the core methodologies from key studies.
1. Protocol for UGT1A1 Inhibition Assay [1]
2. Protocol for OATP1B1 Substrate Identification (Competitive Counterflow) [6]
3. Protocol for OATP1B1 Inhibition & Preincubation Dependence [5]
The interactions of this compound with UGT1A1 and OATP1B1 have direct implications for patient management and drug development.
Pazopanib is a synthetic indazolyl pyrimidine with the chemical name 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide monohydrochloride [1] [2].
Its mechanism of action is characterized by:
The table below summarizes its half-maximal inhibitory concentration (IC₅₀) against its primary targets, demonstrating potent activity against VEGFRs [3] [1].
| Target | Reported IC₅₀ (nM) |
|---|---|
| VEGFR-1 | 10 |
| VEGFR-2 | 30 (7-21 in cell-based assays) |
| VEGFR-3 | 47 |
| PDGFR-β | 84 |
| c-Kit | 74 |
| FGFR-1 | 140 |
| c-fms | 146 |
Table: In vitro potency of this compound against its primary kinase targets. Lower IC₅₀ indicates greater potency.
This compound exerts its anti-tumor effects primarily by inhibiting angiogenic signaling and also has direct anti-proliferative effects on certain tumor cells.
Diagram: this compound inhibits key receptor tyrosine kinases, blocking the downstream Raf-MEK-ERK pathway and processes like proliferation and angiogenesis.
The activity profile of this compound was established using standard biochemical and cellular techniques.
| Assay Type | Description | Key Outcome for this compound |
|---|---|---|
| Kinase Assay (Biochemical) | Measures direct inhibition of purified kinase protein enzymatic activity. | Determination of IC₅₀ values against VEGFR-1/-2/-3, PDGFR, c-Kit, etc. [1]. |
| Cell-Based Phosphorylation Assay (e.g., HUVEC) | Inhibits ligand-induced autophosphorylation of VEGFR-2 in human umbilical vein endothelial cells. | Confirmed potent cellular activity (IC₅₀ ~7 nM for VEGFR-2 phosphorylation) [3] [1]. |
| Cell Proliferation Assay (e.g., HUVEC) | Inhibits VEGF-induced proliferation of endothelial cells. | IC₅₀ of 21 nM, demonstrating functional anti-angiogenic effect [3]. |
| In Vivo Xenograft Studies | Oral administration to immunocompromised mice implanted with human tumor cells. | Evaluated dose-dependent tumor growth inhibition and established efficacious plasma concentrations [3] [1]. |
Table: Core experimental methodologies used to characterize this compound's structure-activity relationship.
The structure-activity relationship of this compound demonstrates how a rationally designed, ATP-competitive small molecule targeting a specific spectrum of kinases (primarily VEGFRs) can yield potent anti-angiogenic and direct anti-tumor efficacy [3] [1]. This profile has established its clinical utility in advanced renal cell carcinoma and soft tissue sarcoma [2].
The table below summarizes the commonly used RCC cell lines and model types in preclinical research, particularly for investigating this compound efficacy and resistance mechanisms.
| Model Type | Specific Cell Lines / Models | Key Applications in this compound Research |
|---|---|---|
| In Vitro Models | 786-O, A498, ACHN, CAKI-1 [1] | Generating drug-resistant sublines; mechanism studies (proliferation, apoptosis) [1]. |
| In Vivo Models (Mouse) | Cell-derived xenografts (CDX) from 786-O and ACHN cell lines [1] | Validating efficacy and resistance mechanisms in vivo; tumor growth dynamics [1]. |
Preclinical models are crucial for uncovering the molecular drivers of resistance. The following mechanisms have been identified:
Here is a detailed methodology for establishing a this compound-resistant RCC model and validating the findings, based on published research [1].
Experimental workflow for establishing and validating a this compound-resistant RCC model, covering in vitro induction, phenotype checks, and in vivo confirmation [1].
Current literature reveals specific areas where preclinical data on this compound is lacking:
Pazopanib is an oral multi-targeted tyrosine kinase inhibitor (TKI) that exerts both anti-angiogenic and anti-tumor activity through potent inhibition of vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and c-Kit. [1] [2] This mechanism directly targets the molecular pathogenesis of RCC, which is characterized by inactivation of the VHL gene leading to overexpression of pro-angiogenic factors like VEGF. [3] The anti-angiogenic properties of this compound inhibit both tumor cell proliferation and metastasis, forming the rational basis for its application in mRCC. [1]
While immune checkpoint inhibitor-based combinations have become standard in treatment-naive mRCC, TKI monotherapy with this compound remains an important option, particularly for patients with favorable International Metastatic Renal Cell Carcinoma Database Consortium (IMDC) risk scores, those unsuited for immunotherapy combinations, and specific populations such as older or frailer patients. [4] Furthermore, for the approximately 30% of mRCC cases with non-clear cell (ncc) histology—who are often excluded from pivotal clinical trials—this compound represents a particularly valuable first-line option with demonstrated efficacy in real-world settings. [5]
Evidence for this compound's efficacy in first-line mRCC stems from both clinical trials and real-world studies across diverse populations. The data presented in the table below summarizes key efficacy endpoints from multiple studies.
Table 1: Summary of this compound Efficacy Outcomes in First-Line mRCC Treatment
| Study & Population | Sample Size | Median PFS (Months) | Median OS (Months) | ORR (%) | DCR (%) |
|---|---|---|---|---|---|
| APOLON (Real-World, Mixed Histologies) [4] | 217 | 10.6 | 29.1 | 48.3 | - |
| Non-Clear Cell RCC (Italian Multicenter) [5] | 48 | 12.3 | 27.7 | 27.1 | 83.3 |
| Chinese Single-Center Study [3] | 29 | 10.1 | Not Reached | 34.5 | 75.9 |
| Chinese Real-World Study [1] | 32 | 18.3 | Not Reached (3-yr OS: 65.6%) | 37.5 | - |
Efficacy outcomes vary meaningfully based on patient risk profiles and metastatic patterns:
The established recommended starting dose for this compound is 800 mg taken orally once daily under fasted conditions. [6] However, recent pharmacokinetic research provides evidence for optimized dosing strategies to balance efficacy and toxicity.
Table 2: this compound Pharmacokinetic and Dosing Parameters
| Parameter | Target/Recommendation | Clinical Significance |
|---|---|---|
| Target Trough Concentration (Cmin,ss) | ≥20.5 mg/L | Associated with improved PFS (19.6 vs. 52.0 weeks, p=0.004) and tumor shrinkage in mRCC [6] |
| Liver Toxicity Threshold (Cmin,ss) | >34 mg/L | 3.35-fold increased risk of CTCAE grade ≥2 liver toxicity (P<0.01) [6] |
| Therapeutic Window | 20-34 mg/L | Recommended target range for model-informed precision dosing [6] |
| Alternative Starting Dose | 600 mg once daily fasted | Significantly reduces liver toxicity risk (P<0.001) while maintaining Cmin,ss ≥20.5 mg/L in 76% of patients [6] |
In clinical practice, a significant proportion of patients require dose modifications:
This compound demonstrates a predictable and generally manageable safety profile. The most common adverse events are summarized below.
Table 3: this compound Safety Profile and Adverse Event Management
| Adverse Event | Incidence Range | Grade 3/4 Incidence | Management Strategies |
|---|---|---|---|
| Change in Hair Color | 34.5%-69.0% [3] [1] | Not typically grade 3/4 | Reassurance; typically cosmetic |
| Fatigue | 37.9% [3] | - | Dose modification if severe |
| Diarrhea | Up to 63% [1] | - | Standard antidiarrheals |
| Hypertension | 24.1%-50% [3] [1] | - | Antihypertensive therapy |
| Hand-Foot Syndrome | 34.5% [3] | 6.9% [3] | Topical treatments, dose modification |
| Elevated ALT/AST | 34.5% [3] | - | Regular monitoring, dose interruption for severe elevation |
| Any Grade 3/4 AE | 20%-45.8% [5] [4] | Varies by study | Dose modification, treatment interruption |
Grade 3 adverse events occurred in approximately 20% of patients in the nccRCC study, with no grade 4 or 5 toxicities reported. [5] The APOLON study reported grade 3/4 adverse events in 45.8% of patients. [4] Liver toxicity represents the most significant safety concern, with a black box warning in the prescribing information due to approximately 60% of patients developing liver toxicity and 12% experiencing severe liver enzyme elevations in the registration study. [6]
Inclusion Criteria:
Exclusion Criteria:
Imaging Schedule:
Response Evaluation:
Survival Endpoints:
Monitoring Schedule:
Toxicity Grading and Management:
Sample Collection:
Therapeutic Drug Monitoring:
The following diagram illustrates the molecular mechanism of action of this compound in renal cell carcinoma:
The following diagram outlines the recommended clinical development pathway for this compound in mRCC:
This compound represents an effective first-line treatment option for patients with mRCC, including those with non-clear cell histologies who are often excluded from clinical trials. The optimized dosing strategy—potentially initiating treatment at 600 mg with therapeutic drug monitoring to maintain trough concentrations between 20-34 mg/L—may improve the efficacy-toxicity balance and minimize treatment interruptions. These application notes provide researchers with comprehensive protocols for implementing this compound treatment in clinical trials and practice, with particular emphasis on patient stratification, response assessment, and personalized dose optimization.
The following table outlines the core clinical dosing strategy and management for hepatic toxicity, a key concern with pazopanib.
| Aspect | Protocol Details |
|---|---|
| Standard Starting Dose | 800 mg orally, once daily until disease progression or unacceptable toxicity [1] |
| Optimized Starting Dose | 600 mg once daily (supported by recent model-informed research to reduce liver toxicity risk) [2] |
| Administration | On an empty stomach (at least 1 hour before or 2 hours after a meal). Tablets should be swallowed whole [1] |
| Dose Reduction Schedule | First reduction: 400 mg daily (for RCC) or 600 mg daily (for STS) Second reduction: 200 mg daily (for RCC) or 400 mg daily (for STS) [1] | | Hepatic Toxicity Management (ALT Elevations) | ALT 3-8 x ULN: Continue therapy, monitor weekly until resolution to Grade 1. ALT >8 x ULN: Withhold until Grade 1, then resume at a reduced dose (max 400 mg/day). ALT >3 x ULN with bilirubin >2 x ULN: Permanently discontinue [1] |
Other critical dose adjustments include:
A 2025 population pharmacokinetic and toxicity modeling study proposes a more refined, data-driven dosing strategy to balance efficacy and safety [2]. The goal is to maintain a steady-state trough concentration within a target range.
The workflow for implementing this protocol is as follows:
This compound's poor aqueous solubility limits its absorption. The following table summarizes a Quality-by-Design (QbD) protocol for developing hot-melt extrudates to enhance solubility and bioavailability [3].
| Protocol Step | Description |
|---|---|
| Objective | Develop solid dispersion of this compound HCl via Hot-Melt Extrusion (HME) to improve solubility and oral bioavailability [3]. |
| Formulation | Drug: this compound HCl (31.25% w/w) Polymer: e.g., Affinisol 15LV, Kollidon VA64 (62.5% w/w) Plasticizer: Poloxamer 188 (6.25% w/w of total, or 10% w/w of polymer) [3] | | Critical Process Parameters (HME) | Barrel Temperature: Significant impact on torque, disintegration time, and dissolution. Screw Speed: Found to have an insignificant impact on responses [3]. | | Analytical Method (for quantification) | Technique: RP-HPLC Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm) Mobile Phase: Potassium dihydrogen phosphate (pH 2.9) : Acetonitrile (25:75 v/v) Flow Rate: 1.0 mL/min Detection: 215 nm Retention Time: ~2.8 minutes [4] |
The development process for these advanced formulations can be visualized as a sequential workflow:
This compound's efficacy varies across the diverse histological subtypes of STS. Real-world data provides insights into these differences.
| Histological Subtype | Median PFS (Months) | Disease Control Rate (DCR) | Notes |
|---|---|---|---|
| Overall Cohort | 4.1 [5] - 5.0 [6] | 46.3% [6] - 55.6% [5] | DCR = Complete + Partial Response + Stable Disease |
| Alveolar Soft Part Sarcoma (ASPS) | 15.0 [6] | Favorable response [5] | Recognized as a subtype with better outcomes [5] [6] |
| Hemangioendothelioma | 23.0 [6] | Improved response [6] | Shows significantly longer PFS [6] |
| Synovial Sarcoma | 5.0 [6] | - | - |
| Leiomyosarcoma (LMS) | 4.0 [6] | - | - |
| Pleomorphic Sarcoma | 4.0 [6] | - | - |
| Malignant Peripheral Nerve Sheath Tumor (MPNST) | 1.5 [6] | - | Subtype with poorer response [6] |
A key finding from real-world studies is that This compound-induced hypothyroidism is a significant prognostic factor, associated with a 7-fold higher odds of disease control and longer PFS and overall survival [5].
I hope these detailed application notes and protocols provide a solid foundation for your research and development work. Should you require more in-depth information on any specific section, feel free to ask.
Pazopanib exhibits complex pharmacokinetics characterized by high inter-individual variability, non-linear absorption, and a narrow therapeutic index [1]. The standard fixed dose of 800 mg once daily results in a variable systemic exposure.
TDM provides a data-driven approach to personalize dosing, aiming to maximize the chance of therapeutic success while mitigating the risk of serious toxicity.
The following diagram and protocol outline the steps for implementing this compound TDM in clinical practice.
Use the measured (C_{min,ss}) to guide dosing decisions as follows:
After any dose adjustment, a follow-up TDM measurement should be taken after another steady-state interval (e.g., 2-3 weeks) to confirm the new concentration is within the target range.
The following table summarizes key clinical studies that form the evidence base for the proposed TDM protocol.
| Study / Reference | Study Design & Population | Key Findings Relevant to TDM |
|---|---|---|
| Model-Informed Dose Optimization (2025) [3] | PopPK & toxicity modeling in 135 real-world mRCC/STS patients. | Established upper toxicity threshold (Cmin,ss >34 mg/L). Supported 600 mg starting dose to improve safety while maintaining efficacy for most patients. |
| Systematic Review (2024) [5] | Systematic review of 10 studies on this compound TDM. | Concluded sufficient evidence supports TDM in adult patients to improve efficacy and/or safety. |
| Real-World STS Cohort Study (2024) [4] | Comparison of TDM-guided (n=95) vs. non-TDM-guided (n=27) STS patients. | TDM halved the proportion of patients with subtherapeutic exposure (from ~27% to 13%). |
| Exposure-Response Analysis (2014) [2] | Analysis of data from 225 RCC patients in a phase II trial. | Defined the pivotal efficacy threshold of Cmin,ss ≥ 20.5 mg/L, associated with significantly improved PFS and tumor shrinkage. |
While the evidence for TDM is strong, its implementation can be advanced through:
For a concise overview, the following table summarizes the key therapeutic targets and pharmacokinetic parameters for pazopanib monitoring, as identified in recent literature.
| Parameter | Target / Typical Value | Clinical Relevance | Source / Context |
|---|---|---|---|
| Efficacy Target (C~min,ss~) | ≥ 20.5 mg/L | Associated with improved progression-free survival and tumor shrinkage in mRCC; often used for STS. [1] [2] | Derived from retrospective clinical analyses. [1] |
| Liver Toxicity Threshold (C~min,ss~) | > 34 mg/L | Predicts increased risk of CTCAE grade ≥ 2 liver toxicity. [1] | Identified via exposure-toxicity modeling in a 2025 real-world study. [1] |
| Therapeutic Window (C~min,ss~) | 20 – 34 mg/L | Proposed target range for model-informed precision dosing to balance efficacy and safety. [1] | Recommended based on the efficacy target and toxicity threshold. [1] |
| Target AUC | 750 mg·h·L⁻¹ | An alternative exposure target for efficacy and minimal side effects. [3] | Determined via population PK analysis to circumvent the practical challenges of trough monitoring. [3] |
| Recommended Initial Dose | 600 mg once daily (fasted) | Model simulations show this dose reduces liver toxicity risk while maintaining C~min,ss~ ≥ 20.5 mg/L in 76% of patients. [1] | Suggestion from the 2025 dose optimization study. [1] |
This is the most referenced method in clinical studies for this compound dose individualization. [1] [2]
The workflow for this TDM-guided dosing is outlined below.
This approach is advantageous when trough sampling is impractical, as it allows for estimation of total drug exposure (AUC) from a single, randomly timed sample. [3]
The tables below summarize the key pharmacokinetic (PK) targets and the clinical consequences of suboptimal exposure.
Table 1: Key Pharmacokinetic Targets and Exposure-Response Relationships
| Parameter | Target Value | Clinical Relevance | Source / Reference |
|---|---|---|---|
| Efficacy Target (C~min,ss~) | ≥ 20.5 mg/L | Associated with improved tumor shrinkage and progression-free survival in metastatic renal cell carcinoma (mRCC) [1]. | Clinical Pharmacokinetics |
| Toxicity Threshold (C~min,ss~) | > 34 mg/L | Associated with a 3.35-fold increased risk of grade ≥ 2 liver toxicity [2]. | Model-Informed Dose Optimization |
| Alternative Efficacy Target (AUC~0-24,ss~) | 750 mg·h·L⁻¹ | Proposed target area under the curve for maximum efficacy and minimal side effects [3]. | Population PK Analysis |
Table 2: Consequences of Pazopanib Exposure
| Exposure Level | C~min,ss~ / AUC~0-24,ss~ | Potential Clinical Outcome |
|---|---|---|
| Subtherapeutic | < 20.5 mg/L | Increased risk of suboptimal treatment and disease progression [1]. |
| Therapeutic Range | 20.5 - 34 mg/L | Optimal window for efficacy while minimizing toxicity risk [2]. |
| Supratherapeutic | > 34 mg/L | Significantly increased risk of severe (grade ≥ 2) liver toxicity [2]. |
This section outlines a step-by-step protocol for implementing TDM for this compound, based on population pharmacokinetic (POPPK) modeling and simulation data [2].
The workflow below visualizes the protocol for initiating this compound and using TDM to optimize the dose for an individual patient.
This compound is an oral multi-tyrosine kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3), platelet-derived growth factor receptors (PDGFR-α, PDGFR-β), fibroblast growth factor receptors (FGFR-1, FGFR-3), and c-Kit. This anti-angiogenic profile has established this compound as an approved monotherapy for advanced renal cell carcinoma and soft tissue sarcoma. The scientific rationale for combining this compound with other therapeutic modalities stems from several mechanisms: (1) potential to overcome intrinsic and acquired resistance to anti-VEGF therapy through targeting complementary pathways; (2) enhancement of drug delivery to tumor sites via vascular normalization effects; and (3) synergistic anti-tumor activity through simultaneous inhibition of multiple oncogenic signaling cascades. Current research focuses on identifying optimal combination partners and sequencing strategies to maximize clinical benefit while managing overlapping toxicities.
Table 1: Efficacy Outcomes of this compound Combinations Across Various Malignancies
| Cancer Type | Combination Partner | Phase | Patient Number | Primary Efficacy Endpoint | Key Findings |
|---|---|---|---|---|---|
| Thyroid Cancer | Radioiodine (131I) | I | 6 | Safety | Median PFS: 6.7 months; 80% stable disease; No convincing improvement in iodine uptake [1] |
| Advanced Solid Tumors | Gemcitabine | I | 22 | MTD | Established MTD: this compound 800 mg + Gemcitabine 1250 mg/m²; 1 PR; 3 patients with prolonged stabilization (>12 cycles) [2] [3] |
| Sarcoma | Vorinostat (HDAC inhibitor) | I/II | 22 | ORR | Part of combination study; Overall ORR across combinations: 9% (4/44 patients) [4] |
| Sarcoma | Everolimus (mTOR inhibitor) | I/II | 6 | ORR | Part of combination study; Median PFS across all combinations: 9.6 weeks [4] |
| Sarcoma | Trametinib (MEK inhibitor) | I/II | 13 | ORR | Part of combination study; Demonstrated safety of this compound combinations [4] |
| Extrapancreatic NET | Place-controlled | II | 97 (this compound arm) | PFS | Median PFS: 11.8 vs. 7.6 months (HR=0.54, p<0.001); No OS difference; Increased Grade 3+ AEs (84% vs. 47%) [5] |
| Ewing Sarcoma | Standard chemotherapy | Retrospective | 11 | OS, EFS | 2-year OS: 85.7%; 2-year EFS: 68.2%; Manageable toxicity profile [6] |
Table 2: Safety and Tolerability of this compound Combination Therapies
| Combination | Most Frequent AEs (All Grades) | Grade 3-4 AEs | Dose-Limiting Toxicities | Dose Modification Recommendations |
|---|---|---|---|---|
| This compound + Gemcitabine | Fatigue, neutropenia, nausea, decreased appetite | Neutropenia, thrombocytopenia | Myelosuppression | Dose reductions based on hematologic toxicity; >80% of planned dose maintained at MTD [2] [3] |
| This compound + Radioiodine | Fatigue, hematologic toxicity | Hematologic toxicity, cardiac arrhythmia | Cardiac arrhythmia, Grade 3 fatigue | Required cohort expansion; regimen not pursued due to toxicity and low accrual [1] |
| This compound in epNET | Not specified | 84% Grade ≥3 AEs (vs 47% placebo) | 8% Grade 5 AEs (vs 0% placebo) | Recommended not to pursue further development in this context due to risk-benefit profile [5] |
| This compound + Vorinostat/ Everolimus/MEK inhibitor | Not specified | Not specified | Defined as treatment-related AE leading to dose modification after cycle 1 | Treatment continued until progression or prohibitive toxicity [4] |
This compound primarily exerts its anti-tumor effects through potent inhibition of VEGF-driven angiogenesis, but also targets multiple receptor tyrosine kinases involved in tumor proliferation and survival. The downstream pathways affected include RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and IP3 signaling cascades [7]. The diagram below illustrates this compound's primary molecular targets and the key signaling pathways it modulates:
Key pharmacological properties influence this compound's suitability for combination therapy:
pH-Dependent Solubility: this compound exhibits high solubility at pH 1 but becomes practically insoluble at pH ≥4, significantly impacting absorption and bioavailability [7]. This property creates important considerations for concomitant medications that affect gastric pH.
Metabolism and Transport: this compound is primarily metabolized by CYP3A4 and to a lesser extent by CYP1A2, making it susceptible to drug interactions with strong CYP3A4 inhibitors or inducers. It also serves as a substrate for efflux transporters ABCG2 (BCRP) and ABCB1 (P-gp), further contributing to its variable pharmacokinetic profile [7].
Protein Binding: With >99.9% plasma protein binding, primarily to albumin, alterations in serum proteins can significantly impact free drug concentrations and subsequent kinase inhibition at target sites [7].
The pH-dependent absorption of this compound presents a critical consideration for combination therapy. Concomitant administration with proton pump inhibitors (PPIs) like esomeprazole reduces this compound exposure by approximately 40% due to decreased solubility in elevated gastric pH environments [8]. However, a retrospective cohort study (n=90) found no statistically significant difference in progression-free survival (9.0 vs. 11.0 months) or overall survival (28.0 vs. 30.1 months) between patients taking this compound with or without acid-reducing agents, suggesting the pharmacokinetic interaction may not always translate to reduced clinical efficacy [8].
Additionally, this compound demonstrates complex bidirectional relationships with metabolic enzymes and transporters. It not only serves as a CYP3A4 substrate but also inhibits CYP3A4, CYP2D6, and UGT1A1, creating potential for interactions with drugs metabolized by these enzymes [7]. This is particularly relevant when combining this compound with chemotherapeutic agents that share metabolic pathways.
The standard 3+3 dose escalation design represents the most common approach for establishing the recommended phase II dose (RP2D) of this compound combinations. The following protocol outlines the methodology employed in the phase I trial of this compound plus gemcitabine [2] [3]:
Pre-treatment Evaluation:
Treatment Administration:
Monitoring and Dose Modification:
This specialized protocol was designed to evaluate whether this compound could overcome therapeutic resistance to radioiodine in well-differentiated thyroid cancer [1]:
Patient Selection Criteria:
Study Design and Dosing:
Assessment Procedures:
Comprehensive pharmacokinetic sampling provides critical data on drug-drug interactions in this compound combination studies:
Sample Collection Schedule:
Analytical Methods:
Data Analysis:
The quadratic phenotypic optimization platform (QPOP) represents an innovative functional precision medicine approach for identifying effective this compound combinations in heterogeneous malignancies like soft tissue sarcoma. This ex vivo platform analyzes a predesigned array of 155 test combinations performed on primary patient samples to rank all possible therapeutic combinations from a 12-drug set [9]. In a study of 45 primary soft tissue sarcoma samples, QPOP demonstrated 77.8% total predictive value for clinical response, successfully identifying this compound as the most effective agent in a patient with solitary fibrous tumor who had progressed on standard doxorubicin therapy [9]. The workflow below illustrates the QPOP process for identifying optimal this compound combinations:
This approach has identified promising novel combinations, including This compound plus AZD5153, a BET inhibitor, which demonstrated superior efficacy compared to standard regimens in preclinical models, accompanied by repression of oncogenic MYC and related pathways [9].
Research has identified several potential resistance pathways to this compound monotherapy, including activation of alternative receptor tyrosine kinases such as mTOR, histone deacetylase (HDAC), mitogen-activated protein kinase (MAPK), and ERBB4 pathways [4]. Analysis of The Cancer Genome Atlas (TCGA) data revealed that HDAC, PI3K, HER2, and MAPK/RAS/RAF gene alterations occur in 46% of sarcoma patients (41% with HDAC1-11 alterations), providing molecular rationale for targeting these pathways in combination with this compound [4].
Clinical trials have explored several mechanistically-driven combinations:
This compound combination therapy represents a promising approach for enhancing clinical outcomes across multiple malignancies, particularly for tumors with limited treatment options. The available clinical evidence suggests that rational combination strategies can improve progression-free survival in specific populations, though often with increased toxicity that requires careful management. Successful implementation requires thoughtful consideration of this compound's unique pharmacokinetic properties, particularly its pH-dependent solubility and metabolic profile, which significantly impact drug interaction potential. Emerging functional precision medicine approaches like QPOP offer exciting opportunities to identify patient-specific synergistic combinations that may overcome conventional resistance mechanisms. Future research should focus on optimizing combination sequences, identifying predictive biomarkers for patient selection, and developing novel partners that target complementary pathways in the tumor microenvironment.
This compound is an oral multitargeted tyrosine kinase inhibitor that primarily inhibits vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and c-Kit, thereby blocking angiogenesis and tumor growth [1] [2]. As a targeted therapy, it is approved for advanced renal cell carcinoma and soft tissue sarcoma [3] [4]. The absorption and bioavailability of this compound are significantly influenced by food intake, necessitating specific administration protocols to ensure optimal therapeutic efficacy and safety.
The administration of this compound requires strict adherence to fasting conditions due to the significant impact of food on its bioavailability. The recommended protocol is:
Table 1: Effect of Food on this compound Pharmacokinetics
| Food Condition | Effect on Systemic Exposure | Clinical Implications |
|---|---|---|
| High-fat meal | Increase of approximately 2-fold in AUC and C~max~ [4] | Increased risk of adverse effects; requires strict fasting |
| Low-fat meal | Similar increase in bioavailability | Same precautions apply regardless of meal composition |
| Empty stomach | Optimal and predictable bioavailability | Recommended administration condition |
The mechanism behind this food effect involves increased solubility and absorption of this compound in the presence of food components, particularly lipids [4]. This enhanced absorption can lead to higher peak concentrations (C~max~) and overall exposure (AUC), potentially increasing the frequency and severity of adverse effects.
This compound undergoes extensive hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4) and is a substrate for P-glycoprotein (P-gp) and breast cancer resistance protein [1] [6]. Additional metabolic pathways include weak inhibition of CYP2C8 and CYP2D6, and potent inhibition of UGT1A1 and OATP1B1 [1] [6].
Figure 1. this compound Metabolic Pathways and Clinical Management Implications. This diagram illustrates the primary metabolic pathways of this compound and evidence-based strategies for managing clinically significant drug interactions.
Table 2: Management of Significant this compound Drug Interactions
| Interacting Drug Class | Examples | Risk/Mechanism | Management Recommendation |
|---|---|---|---|
| Strong CYP3A4 Inhibitors | Clarithromycin, itraconazole, ketoconazole [5] | Increased this compound exposure [4] | Avoid combination; if unavoidable, reduce this compound dose [4] |
| Strong CYP3A4 Inducers | Rifampin, carbamazepine, St. John's wort [2] | Decreased this compound efficacy [4] | Use alternatives; avoid chronic use with strong inducers [4] |
| Gastric Acid Reducers | PPIs (omeprazole), H2 blockers (famotidine) [2] | Reduced this compound absorption [4] | Avoid concomitant use; consider short-acting antacids taken several hours apart [2] [4] |
| Simvastatin | Zocor, Vytorin [2] | Increased hepatotoxicity risk [4] | Increased liver function monitoring; consider alternative statins [4] |
| Grapefruit Products | Grapefruit, grapefruit juice [3] | CYP3A4 inhibition | Avoid completely during therapy [3] |
Baseline Assessment:
Ongoing Monitoring Schedule:
For Hepatotoxicity:
For Other Toxicities:
Hepatic Impairment:
Renal Impairment:
Figure 2. this compound Administration Clinical Workflow. This diagram outlines the systematic approach to ensuring proper this compound administration, from pre-administration checks through post-administration monitoring.
The empty stomach administration requirement for this compound is a critical component of its safe and effective use in cancer therapy. The significant food effect observed with this compound necessitates strict adherence to fasting conditions to maintain predictable pharmacokinetics and minimize toxicity risks. Healthcare professionals should ensure comprehensive patient education regarding administration timing, management of drug interactions, and appropriate monitoring parameters. Implementation of these evidence-based protocols will optimize therapeutic outcomes while minimizing the risk of serious adverse events associated with this compound therapy.
Introduction and Clinical Significance this compound is an oral multi-kinase inhibitor used for advanced renal cell carcinoma and soft tissue sarcoma [1] [2]. Hepatotoxicity is a well-documented and potentially fatal adverse effect observed during its clinical development and post-marketing use [3] [1] [2]. The U.S. Food and Drug Administration (FDA) label includes a black box warning for severe and fatal hepatotoxicity [2]. In large clinical trials, serum aminotransferase elevations occurred in up to half of patients, with values greater than 5 times the upper limit of normal (ULN) occurring in 8% of patients, and concurrent ALT and bilirubin elevations in 1-2% of patients [1]. Fatal instances of liver injury have been reported, typically occurring within 4 to 12 weeks of initiating therapy [1]. The following guidelines provide a structured approach to monitoring and managing this significant risk.
Official Monitoring Schedule & Recommended Actions The table below summarizes the liver function test (LFT) monitoring schedule as per the official prescribing information and guidelines derived from clinical studies [3] [2].
Table 1: Recommended Liver Monitoring Schedule for this compound
| Monitoring Timepoint | Recommended Tests | Guideline Source / Rationale |
|---|---|---|
| Baseline (prior to initiation) | ALT, AST, Bilirubin | FDA label; Observed <100% compliance in real-world studies (73-74%) [3] [2] |
| During Treatment | ALT, AST, Bilirubin | FDA label [2] |
| • Weeks 3, 5, 7, and 9 | ||
| • Then monthly for at least 4 months | ||
| • As clinically indicated | ||
| Following Dose Interruption for Hepatotoxicity | Weekly monitoring for at least 8 weeks after restart | FDA label [2] |
Management Guidelines for Liver Test Abnormalities The prescribing information provides specific guidance for dose modification based on the severity of liver test abnormalities. The following workflow outlines the key decision points.
Real-World Management & Dose Modification Strategies Real-world evidence suggests that the management of hepatotoxicity can be more nuanced than the official guidelines. A 2023 observational study found that continuation or restart of this compound after liver toxicity was successful in most patients, with half able to safely continue at the same dose for the remaining treatment duration [4]. Another case report documented successful treatment continuation with recurrent liver toxicity through careful dose reductions and strict surveillance, achieving a good partial response [5]. In such cases, treatment can often be restarted at a reduced dose once LFTs normalize.
Table 2: this compound Dose Reduction Schedule for Adverse Reactions
| Dose Reduction | Recommended Dose for RCC | Recommended Dose for STS |
|---|---|---|
| First Reduction | 400 mg once daily | 600 mg once daily |
| Second Reduction | 200 mg once daily | 400 mg once daily |
Permanently discontinue this compound if unable to tolerate the second dose reduction. [2]
For researchers investigating the mechanisms and management of this compound-induced liver injury, the following protocols provide detailed methodologies.
Protocol 1: Metabolite Identification & Mechanistic Elucidation This protocol is based on a 2019 metabolomics study investigating this compound-induced acute hepatotoxicity in mice [6].
Protocol 2: Assessing the Relationship Between Drug Exposure and Liver Toxicity This protocol is adapted from a 2023 real-world clinical study [4].
Protocol 3: Genotype-Guided Management of Hepatotoxicity This protocol is based on a study investigating the role of UGT1A1 polymorphisms in this compound-induced liver toxicity [7].
Table 3: Summary of Key Evidence on this compound Hepatotoxicity
| Evidence Category | Key Finding | Reference / Context |
|---|---|---|
| Real-World Compliance | Baseline monitoring: 73-74%. Monitoring every 4 weeks: 37-39%. | Analysis of VA & US oncology databases (n=571) [3] |
| Clinical Trial Incidence | ALT/AST >5x ULN: 8% of patients. Concurrent ALT & Bilirubin elevation: 1-2%. | LiverTox analysis of large clinical trials [1] |
| Exposure-Toxicity Relationship | No clear relationship found between this compound C~trough~ and occurrence of liver toxicity in a real-world cohort. | Observational study (n=133); median C~trough~ was similar in groups with/without toxicity [4] |
| Genetic Predisposition | UGT1A1 (TA7/TA7) polymorphism is associated with this compound-induced hyperbilirubinemia. | Clinical study in mRCC patients (n=261) [7] |
| Successful Rechallenge | 64% (16/25) of patients with liver toxicity successfully continued or restarted this compound; half at the same dose. | Real-world management study [4] |
This compound hepatotoxicity is a significant clinical concern that mandates strict adherence to monitoring guidelines. While official protocols require baseline and frequent early LFTs, real-world data shows compliance is suboptimal [3]. Emerging evidence suggests that hepatotoxicity is manageable, and many patients can continue benefiting from therapy through dose interruptions, reductions, and careful rechallenge [5] [4]. Future research should focus on validating predictive biomarkers, such as UGT1A1 genotype, and refining therapeutic drug monitoring to optimize the benefit-risk profile for each individual patient [4] [7].
Pazopanib is an orally active small molecule tyrosine kinase inhibitor (TKI) that targets multiple receptor pathways involved in tumor angiogenesis and oncogenesis. As a second-generation anti-angiogenesis TKI, it was designed to have a more selective receptor targeting profile than first-generation counterparts like sunitinib and sorafenib, potentially resulting in improved tolerability [1]. This compound primarily inhibits vascular endothelial growth factor receptors (VEGFRs; coded for by FLT1, KDR, and FLT4), platelet-derived growth factor receptors (PDGFRs; PDGFRA and PDGFRB), and KIT [1] [2]. Through inhibition of these critical receptors, this compound blocks downstream activation of key signaling pathways including RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and IP3 pathways [1].
Beyond its anti-angiogenic effects, preclinical evidence suggests this compound exerts direct antitumor activity through MAPK pathway inhibition and modulation of the tumor microenvironment [2]. This dual mechanism—combining antiangiogenic and direct anticancer effects—provides the rationale for its clinical application across multiple tumor types. The drug is classified as a Biopharmaceutics Classification System Class 2 compound (high permeability, low solubility), which significantly influences its absorption characteristics and pharmacokinetic profile [1].
This compound has demonstrated clinical efficacy across multiple malignancies, leading to its approval for advanced renal cell carcinoma and metastatic soft tissue sarcoma. The efficacy endpoints across various clinical trials provide critical insights into its clinical utility and form the basis for regulatory approvals and clinical practice guidelines.
Table 1: this compound Efficacy Across Different Cancer Types in Clinical Trials
| Cancer Type | Trial/Setting | Primary Endpoint | Result | Secondary Endpoints | Key Findings |
|---|---|---|---|---|---|
| Soft Tissue Sarcoma [3] [2] | PALETTE Phase III (N=372) | Progression-Free Survival (PFS) | 4.6 months vs 1.6 months (placebo) | Overall Survival (OS), Overall Response Rate (ORR) | Significant PFS improvement; OS: 11.9 vs 10.4 months (NS); ORR: 6% (PR only) |
| Soft Tissue Sarcoma [3] | Real-World Study (N=99, Hungary) | PFS | 3 months | OS, ORR, Disease Control Rate (DCR) | Shorter PFS/OS vs PALETTE; ORR: 14%; DCR: 40.45% |
| Renal Cell Carcinoma [4] | PROTECT Adjuvant Phase III | Disease-Free Survival (DFS) | Not significant in ITT600 population | DFS in ITT800 population | Higher exposure correlated with improved DFS |
| Extrapancreatic NET [5] | Phase II Randomized (N=171) | PFS | 11.8 months vs 7.6 months (placebo) | OS, ORR, Time to Treatment Failure | Significant PFS improvement (HR=0.54); no OS difference |
| Metastatic RCC [6] | APOLON Real-World (N=217) | PFS | 10.6 months overall | OS, ORR, Safety | PFS by IMDC risk: favorable 17.1m, intermediate 12.5m, poor 6.2m |
The PALETTE trial, a landmark phase III study in soft tissue sarcoma, established the efficacy of this compound in this challenging disease population. This prospective double-blind placebo-controlled randomized multicenter study excluded specific sarcoma subtypes including adipocytic sarcoma, embryonal rhabdomyosarcoma, gastrointestinal stromal tumor, dermatofibrosarcoma protuberans, and inflammatory myofibroblastic sarcoma [2]. The significant PFS benefit demonstrated in this trial led to regulatory approval, though the lack of significant overall survival benefit has influenced health economic assessments and funding decisions in some healthcare systems [2].
Real-world evidence, such as the Hungarian retrospective analysis of 99 patients, generally confirms the efficacy observed in clinical trials, though often with modestly reduced outcomes potentially reflecting broader, less-selected patient populations. In this real-world cohort, this compound was most frequently used in the third-line setting, with median PFS and OS of 3 months and 7 months, respectively [3]. The higher ORR observed in this study (14% versus 6% in PALETTE) may reflect differences in assessment methodologies or patient selection [3].
Table 2: Efficacy by Histological Subtype in Soft Tissue Sarcoma
| Histological Subtype | Progression-Free Rate at 12 Weeks | Median PFS | Notes |
|---|---|---|---|
| Leiomyosarcoma [2] | 44% | Not reported | Included in PALETTE and EORTC trials |
| Synovial Sarcoma [2] | 49% | Not reported | Included in PALETTE and EORTC trials |
| Liposarcoma [2] | 26% | Not reported | Lower response rate in EORTC trial |
| Other Eligible Subtypes [2] | 39% | Not reported | Mixed group of eligible subtypes |
In the adjuvant RCC setting (PROTECT trial), the primary DFS endpoint was not met in the ITT600 population, which started at a reduced dose of 600 mg daily due to tolerability concerns [4]. However, exploratory analyses revealed that patients achieving higher this compound exposure derived significant clinical benefit, highlighting the importance of exposure-response relationships in understanding clinical trial outcomes [4].
The relationship between this compound exposure and clinical efficacy has been extensively characterized, providing crucial insights for optimal dosing strategies. A threshold concentration of 20.5 μg/mL for steady-state trough concentration (Ctrough) has been established as a key predictor of clinical response in multiple studies [1] [4].
In the PROTECT adjuvant RCC study, analysis of this compound exposure demonstrated that patients with higher early Ctrough quartiles achieved significantly longer disease-free survival (adjusted hazard ratio 0.58; 95% CI, 0.42–0.82; P = 0.002) [4]. Patients who achieved early or late Ctrough >20.5 μg/mL had markedly improved DFS outcomes (not estimable vs 29.5 months, P = 0.006, and not estimable vs 29.9 months, P = 0.008, respectively) [4]. These exposure-response relationships persisted without a correlated increase in most grade 3/4 adverse events, with the exception of hypertension [4].
The pharmacokinetic profile of this compound demonstrates wide interpatient variability, with considerable intrapatient fluctuations that may result from differential absorption, metabolism, or elimination patterns [1]. Factors influencing this compound absorption include timing relative to food consumption (as food increases AUC and Cmax twofold), concomitant medications affecting gastric pH, and pharmaceutical formulation [1]. This variability underscores the potential utility of therapeutic drug monitoring in optimizing clinical outcomes.
This compound demonstrates a safety profile consistent with its mechanism as a VEGFR-targeting TKI, with certain unique characteristics that influence its clinical application.
The most common adverse events associated with this compound treatment include fatigue, diarrhea, nausea, weight loss, hypertension, and elevated liver enzymes [2]. Hematological toxicities may include thrombocytopenia and leukocytopenia, while hair depigmentation represents a distinctive though not dose-limiting cosmetic effect [3] [2].
In the PALETTE trial, dose reductions were necessary in 39% of patients receiving this compound, with treatment interruption required in 49% and discontinuation due to side effects in 14% [2]. Real-world experience suggests even higher rates of dose modification, with 56 of 99 patients (56.6%) requiring dose reduction in the Hungarian retrospective analysis [3].
Hepatotoxicity represents a clinically significant concern, with some evidence suggesting genetic predispositions may increase risk. Specifically, the ABCG2 rs2231142 polymorphism (GT + TT vs GG) has been associated with increased likelihood of drug-induced liver injury when this compound is co-administered with simvastatin [1]. Additional warnings exist for patients with Gilbert's syndrome (UGT1A1 28/28 genotype), who face greater risk of hyperbilirubinemia [1].
For investigators designing clinical trials with this compound, several key elements require careful consideration:
Patient Stratification: Clinical trials should stratify patients by histological subtype in sarcoma studies, as response rates vary significantly between subtypes [2]. For RCC trials, IMDC risk criteria provide important prognostic stratification [6].
Dosing Regimen: The standard starting dose is 800 mg once daily in the metastatic setting [3] [2]. Protocol should specify dose modification guidelines, typically including reduction to 400 mg daily for management of toxicity [3]. In the adjuvant setting, 600 mg may be considered as a starting dose with potential escalation based on tolerability [4].
Concomitant Medications: Protocols should address management of drugs that affect gastric pH (proton pump inhibitors, H2 antagonists) and strong CYP3A4 inhibitors or inducers, with clear guidelines on administration intervals and alternative medications [1].
Objective: To characterize this compound exposure and its relationship to efficacy and safety endpoints.
Sample Collection:
Analytical Methodology:
Data Analysis:
Radiological Assessment:
Endpoint Definitions:
The following diagram illustrates the key signaling pathways inhibited by this compound and their relationship to downstream biological effects:
Circulating Biomarkers:
Functional Imaging:
Hypertension Monitoring:
The following diagram illustrates the experimental workflow for pharmacokinetic and pharmacodynamic assessments in this compound clinical trials:
This compound represents an important therapeutic option in the management of advanced RCC and soft tissue sarcoma, with emerging evidence supporting its activity in other malignancies such as extrapancreatic neuroendocrine tumors. The comprehensive analysis of efficacy endpoints across clinical trials reveals consistent PFS benefits across indications, though translation to OS advantage remains limited.
Critical to optimizing this compound's clinical utility is recognition of the exposure-response relationship, with a target Ctrough of >20.5 μg/mL associated with improved outcomes. The development of predictive biomarkers—both pharmacokinetic and potentially pharmacogenetic—represents an important area for future research to enhance patient selection and individualize dosing strategies.
For clinical investigators, careful attention to trial design elements including appropriate patient stratification, standardized efficacy assessment methodologies, and comprehensive pharmacokinetic sampling is essential for generating robust evidence regarding this compound's efficacy in new clinical settings.
This compound, a multi-targeted tyrosine kinase inhibitor approved for advanced renal cell carcinoma (RCC) and soft tissue sarcoma (STS), has well-established efficacy from randomized clinical trials (RCTs). However, real-world evidence (RWE) is increasingly crucial for understanding how this agent performs in diverse clinical populations that often differ significantly from the highly selected participants in registration trials. RWE studies capture data from routine clinical practice across varied healthcare settings, providing insights into effectiveness patterns, safety profiles, and optimal sequencing in heterogenous patient populations that include those typically excluded from controlled trials, such as elderly patients, those with multiple comorbidities, or those with compromised performance status.
The methodological rigor applied to RWE generation directly impacts the validity and utility of the resulting evidence. These studies face unique challenges including data completeness, confounding factors, and treatment allocation bias that must be addressed through robust study designs and analytical approaches. For this compound specifically, RWE studies have provided critical insights into dosing patterns, toxicity management strategies, and effectiveness across different demographic and clinical subgroups, ultimately helping clinicians optimize therapeutic individualization [1] [2] [3].
Real-world studies of this compound employ various methodological designs, each with distinct advantages and limitations depending on the research question. The most common approaches include:
Retrospective Cohort Studies: These analyses extract data from existing medical records, registries, or administrative databases to examine outcomes in patients who have already received this compound. The Hungarian sarcoma study exemplifies this approach, analyzing 99 patients with advanced soft tissue sarcoma over a 10-year period to assess progression-free survival, overall survival, and safety outcomes in routine practice [1]. This design allows for rapid data collection for large sample sizes but may be limited by missing data and retrospective determination of outcomes.
Prospective Observational Studies: Studies like the PRINCIPAL trial prospectively follow patients with advanced RCC who have been prescribed this compound according to standard clinical practice. This design allows for pre-specified endpoints, standardized data collection, and comprehensive assessment of quality of life and patient-reported outcomes, while still reflecting real-world treatment patterns [3]. The prospective nature typically yields more complete and higher quality data than retrospective designs.
Non-Interventional Studies: The PAZOREAL study represents this category, where researchers observe and document routine care without influencing treatment decisions. These studies are particularly valuable for understanding prescribing patterns, treatment sequencing, and health economic outcomes in real-world settings [4]. The absence of intervention mandates minimizes selection bias and increases generalizability to broader populations.
Table 1: Comparison of Real-World Study Designs for this compound Research
| Design Type | Key Features | Advantages | Limitations | Example Studies |
|---|---|---|---|---|
| Retrospective Cohort | Analysis of existing data; historical perspective | Rapid execution; large sample size; cost-effective | Missing data; limited variables; recall bias | Hungarian STS study [1] |
| Prospective Observational | Pre-specified protocol; forward-looking data collection | Higher data quality; standardized assessments; patient-reported outcomes | Longer timeline; higher cost; potential for Hawthorne effect | PRINCIPAL study [3] |
| Non-Interventional | Pure observation without influencing care | High external validity; minimal selection bias | Confounding by indication; channeling bias | PAZOREAL study [4] |
Defining the appropriate study population is fundamental to generating meaningful real-world evidence for this compound. The target population should reflect the clinical population that would receive the drug in routine practice, while ensuring sufficient homogeneity for interpretable results.
Inclusion Criteria: Most real-world studies of this compound include adult patients (≥18 years) with histologically confirmed advanced or metastatic RCC (clear cell or predominant clear cell) or advanced soft tissue sarcoma who initiated this compound treatment within the study timeframe. The PRINCIPAL study, for example, required a diagnosis of clear cell advanced/metastatic RCC and a clinical decision to initiate this compound within 30 days of enrollment [3]. This approach captures patients across diverse clinical settings, including those who may have started treatment before study enrollment.
Exclusion Criteria: Common exclusions include prior treatment with other VEGF-targeting agents (in the first-line setting), participation in concurrent interventional clinical trials that might influence outcomes, and insufficient documentation for outcome assessment. The Chinese RCC study specifically excluded patients with poor IMDC risk stratification to focus on favorable and intermediate-risk populations where this compound is most commonly used [2].
Comparison Groups: Some RWE studies incorporate comparator arms, such as the PAZOREAL study which examined sequential treatment with nivolumab or everolimus following first-line this compound [4]. When comparing effectiveness across treatments, methodological approaches like propensity score matching are often employed to adjust for confounding factors, though this cannot account for unmeasured variables.
An important methodological consideration is the distinction between clinical trial-eligible (CTE) and non-clinical-trial-eligible (NCTE) populations. The PRINCIPAL study demonstrated that while only 14.8% of real-world patients met the stringent criteria for the COMPARZ clinical trial, this compound effectiveness was similar between CTE and NCTE groups, supporting its broad applicability across diverse patient populations [3].
Robust data collection and appropriate endpoint specification form the foundation of high-quality this compound real-world evidence. The methodological approach must balance comprehensive data capture with feasibility in diverse clinical settings.
Primary Endpoints: Time on drug (ToD), defined as the duration from first to last treatment administration, serves as a common primary endpoint in RWE studies like PAZOREAL, reflecting both effectiveness and tolerability [4]. Progression-free survival (PFS), measured from treatment initiation to disease progression or death from any cause, is another frequently used primary endpoint, as demonstrated in the Hungarian sarcoma study (median PFS: 3 months) [1] and Chinese RCC study (median PFS: 21.2 months) [2].
Secondary Endpoints: Overall survival (OS) represents a key secondary endpoint in most studies, with the PRINCIPAL study reporting a median OS of 29.9 months in advanced RCC patients [3]. Objective response rate (ORR), disease control rate (DCR), and safety outcomes provide additional dimensions of treatment evaluation. The Chinese RCC study reported an ORR of 29% and DCR of 90% with first-line this compound [2].
Electronic Health Records (EHR): Structured and unstructured data from EHR systems provide detailed clinical information, including patient demographics, treatment history, laboratory values, and progression assessments. The Hungarian study utilized the Medworks medical system for data extraction [1], while others have employed specialized data extraction tools like the Clinical Data Collector [5].
Prospective Case Report Forms: Designed specifically for the study, these forms standardize data collection across multiple sites, as seen in the multinational PRINCIPAL study which collected data approximately every 3 months [3].
Patient-Reported Outcomes: Quality of life instruments like the EQ-5D-5L questionnaire used in PAZOREAL provide valuable insights into treatment impact from the patient perspective [4].
Table 2: Core Endpoints in this compound Real-World Evidence Studies
| Endpoint Category | Specific Measures | Definition | Data Collection Method | Example Findings |
|---|---|---|---|---|
| Effectiveness | Progression-Free Survival (PFS) | Time from initiation to progression or death | Radiologic assessment per RECIST 1.1 | 10.3 months (PRINCIPAL) [3] |
| Overall Survival (OS) | Time from initiation to death from any cause | Medical records, death registries | 29.9 months (PRINCIPAL) [3] | |
| Time on Drug (ToD) | Duration from first to last treatment | Prescription records, medication logs | 6.3 months first-line (PAZOREAL) [4] | |
| Response | Objective Response Rate (ORR) | Complete + partial responses | Radiologic assessment | 30.3% (PRINCIPAL) [3] |
| Disease Control Rate (DCR) | ORR + stable disease | Radiologic assessment | 56.9% first-line (PAZOREAL) [4] | |
| Safety | Adverse Event Profile | Type, frequency, severity of AEs | CTCAE grading, laboratory monitoring | 60.7% with AEs of special interest (PRINCIPAL) [3] |
| Dose Modifications | Reductions, interruptions, discontinuations | Treatment records | 56% requiring dose reduction (Hungarian study) [1] |
Appropriate statistical methodology is essential for generating valid evidence from real-world this compound studies. The analytical approach must account for the inherent limitations of observational data while providing clinically meaningful insights.
Time-to-Event Analyses: The Kaplan-Meier method is standard for estimating survival functions (PFS and OS) from real-world data, as applied in the PAZOREAL, PRINCIPAL, and Chinese RCC studies [2] [3] [4]. This approach appropriately handles censored data from patients lost to follow-up or without events at the time of analysis. Cox proportional hazards models enable multivariate adjustment for potential confounders such as age, performance status, and risk stratification.
Subgroup Analyses: Pre-specified examinations of treatment effects across clinically relevant subgroups (e.g., by IMDC risk criteria, histologic subtype, age groups) provide insights into effectiveness in specific populations. The Chinese RCC study demonstrated significant PFS differences between intermediate-risk patients with one (25.9 months) versus two (11.2 months) risk factors, highlighting the importance of further stratification [2].
Adverse Event Analysis: The Common Terminology Criteria for Adverse Events (CTCAE) provides standardized grading for toxicity evaluation. In the Hungarian sarcoma study, hematological toxicity was detected in 23% of cases, with non-hematological adverse events documented in half of the patients [1]. Time-to-event analysis for specific adverse events (e.g., time to grade ≥2 liver toxicity) offers additional insights into the safety profile.
Dose Intensity Evaluation: Relative dose intensity (RDI) calculations compare actual delivered dose to the standard 800 mg daily starting dose. The PRINCIPAL study used a threshold of 85% (based on COMPARZ mean RDI) to explore the impact of dose reductions on efficacy outcomes [3]. Multivariate logistic regression can identify factors associated with RDI <85%.
Advanced pharmacokinetic/pharmacodynamic modeling supports personalized this compound dosing in real-world settings. A 2025 population pharmacokinetic study identified a steady-state trough concentration (Cmin,ss) threshold of >34 mg/L associated with a 3.35-fold increased risk of grade ≥2 liver toxicity, while Cmin,ss ≥20.5 mg/L is associated with improved efficacy in RCC [5]. These findings support an initial dose of 600 mg fasted, followed by model-informed precision dosing to maintain Cmin,ss between 20-34 mg/L for optimal efficacy-toxicity balance [5].
Standardized safety assessment is critical in this compound RWE studies, given its characteristic toxicity profile and the need for dose modifications in real-world practice.
Liver Toxicity Monitoring: The black box warning for hepatotoxicity necessitates rigorous monitoring of liver function tests (ALT, AST, ALP). The model-informed dosing study established specific protocols for assessing liver toxicity, defining events as CTCAE grade ≥2 ALT, AST, or ALP elevation [5]. This study found that approximately 60% of patients require dose reductions due to toxicity, with severe liver enzyme elevations occurring in over 10% of cases [5].
Dose Modification Documentation: Real-world studies should systematically capture dose adjustments, including reductions (typically to 400 mg daily), interruptions, and discontinuations. The Hungarian study reported that 56 patients (56.6%) required dose reductions during this compound treatment [1], higher than the 39% reported in the PALETTE trial, highlighting important real-world tolerability patterns.
Comprehensive Adverse Event Collection: Beyond the common adverse reactions (hypertension, diarrhea, hair color changes, transaminase elevations), studies should document rare but serious events and those leading to treatment discontinuation. The PRINCIPAL study employed a structured approach for capturing adverse events of special interest (AESIs), defined as any AE resulting in dose modification or discontinuation, or reports of new onset/worsened hypertension, cardiac or thyroid dysfunction, or liver toxicity [3].
The following diagram illustrates the comprehensive methodology for conducting real-world evidence studies on this compound, integrating key design elements from the reviewed studies:
This workflow illustrates the sequential phases of this compound real-world evidence generation, from study design through evidence dissemination, highlighting key methodological considerations at each stage.
Well-designed real-world evidence studies provide indispensable complementary data to randomized controlled trials, offering insights into this compound's performance in diverse clinical populations and practice settings. Methodological rigor in study design, population selection, data collection, and statistical analysis is paramount for generating valid, actionable evidence. The accumulating real-world experience with this compound demonstrates its sustained effectiveness in routine practice while highlighting important considerations for toxicity management, dose optimization, and treatment sequencing.
Future directions for this compound RWE should focus on standardized data collection, integration of novel data sources (including genomic information and digital health technologies), and harmonization of methodological approaches to facilitate cross-study comparisons. As the oncology treatment landscape continues to evolve with new combinations and sequences, real-world evidence will play an increasingly vital role in optimizing this compound therapy for individual patients across diverse clinical scenarios.
The table below summarizes key clinical data on pazopanib-induced hypertension from recent studies.
| Parameter | Findings | Study Details |
|---|---|---|
| Incidence | 57% of patients developed this compound-induced hypertension [1]. | Retrospective study of 35 treatment-naïve mRCC patients [1]. |
| Time to Onset | Median time to event: 24.5 days [1]. | Suggests a rapid hypertensive response after treatment initiation [1]. |
| Blood Pressure Elevation | Median maximal systolic BP during treatment: 167.5 mmHg [1]. | Highlights the significant hypertensive effect [1]. |
| New-Onset Hypertension | 43% (6/14) of patients without pre-existing hypertension developed it [1]. | Indicates this compound can induce hypertension in previously normotensive individuals [1]. |
Identifying patients at higher risk is crucial for preemptive management. A 2024 study identified several predictive factors.
| Predictor | Impact | Notes |
|---|---|---|
| Baseline Systolic BP | Strong positive correlation with hypertension development. Higher SBP >130 mmHg increases risk [1] [2]. | A key modifiable risk factor before treatment initiation. |
| Total Bilirubin (t-bil) | Emerging predictor. May contribute to predicting hypertension after day 5 of treatment [2]. | A model combining SBP, t-bil, and sex maintained high predictive accuracy over time [2]. |
| Sex | Identified as a predictor, though specific risk ratio not detailed [2]. | |
| ACEi/ARB Use | Patients on these medications had a 4.88x higher odds of developing hypertension [1]. | May indicate pre-existing, more difficult-to-control hypertension. |
| Age ≥ 60 years | Trended towards being a predictor for non-hypertension cardiovascular adverse events [1]. |
Understanding the pathophysiology informs management and research. Three primary mechanisms have been proposed, all related to Vascular Endothelial Growth Factor (VEGF) pathway inhibition [2].
A proactive and structured clinical approach is recommended to manage hypertension without compromising this compound's anti-cancer efficacy.
Based on clinical guidelines and studies, the management approach includes [1] [3] [4]:
For researchers designing studies, here are key methodologies from the cited literature.
| Study Element | Methodology in Clinical Studies |
|---|
| Study Population | • Adults with advanced/metastatic RCC or STS. • Often antineoplastic-naïve prior to this compound. • Exclusion: insufficient baseline BP data, prior other anti-cancer therapy [1] [2]. | | Hypertension Definition | For patients without pre-existing HTN: New diagnosis per EMR, SBP ≥140 or DBP ≥90 mmHg on two encounters, or new antihypertensive prescription [1]. For patients with pre-existing HTN: Addition of a new antihypertensive agent or dose escalation of a baseline medication [1] [2]. (Based on CTCAE v4.0/5.0) | | Data Collection | • BP: Mean of values from oncologic visits in the 90 days pre-treatment (baseline) and post-treatment [1]. • Cardiac Function: Baseline and periodic LVEF via echocardiography (Simpson's biplane) [1]. • ECG: Baseline QTc (Bazett's formula) and periodic monitoring if at risk [1] [4]. | | Statistical Analysis | • Univariate and multivariable logistic regression to identify risk factors (e.g., baseline SBP, age, medication use) [1]. • Time-dependent Receiver Operating Characteristic (ROC) analysis to evaluate predictor performance over time [2]. • Calculation of Net Reclassification Improvement (NRI) and Integrated Discrimination Improvement (IDI) for new predictive models [2]. |
The following tables summarize the official dose reduction schedules and management guidelines for specific adverse reactions [1] [2].
Table 1: General Dose Reduction Schedule for Adverse Reactions
| Reduction Step | Renal Cell Carcinoma Dose | Soft Tissue Sarcoma Dose |
|---|---|---|
| Starting Dose | 800 mg once daily | 800 mg once daily |
| First Reduction | 400 mg once daily | 600 mg once daily |
| Second Reduction | 200 mg once daily | 400 mg once daily |
| Third Reduction | Permanently discontinue | Permanently discontinue |
Table 2: Management of Specific Toxicities
| Adverse Reaction | Severity / Condition | Recommended Action |
|---|---|---|
| Hepatotoxicity | Isolated ALT > 8x ULN | Interrupt therapy until ALT resolves to Grade 1 or baseline. If benefit outweighs risk, reinitiate at a reduced dose (max 400 mg daily) and monitor LFTs weekly for 8 weeks [1]. |
| ALT > 3x ULN AND Bilirubin > 2x ULN (without cholestasis) | Permanently discontinue. Monitor until resolution [1] [2]. | |
| Hypertension | Grade 2 or 3 (SBP ≥ 140 mmHg or DBP ≥ 90 mmHg) | Reduce pazopanib dose (see Table 1) and initiate/adjust antihypertensive therapy. If Grade 3 persists, discontinue this compound [1]. |
| Grade 4 or Hypertensive Crisis | Permanently discontinue [1]. | |
| Proteinuria | 24-hour urine protein ≥ 3 grams | Interrupt therapy until improves to Grade ≤1; resume at a reduced dose. Permanently discontinue if 24-hour urine protein ≥ 3 grams recurs [1] [2]. |
| Confirmed nephrotic syndrome | Permanently discontinue [1]. |
| Other Toxicities (e.g., Hemorrhage, GI Fistula, Thromboembolism) | Grade 2, 3, or 4 | Interrupt therapy, reduce dose, or permanently discontinue based on severity, as detailed in the prescribing information [1] [2]. |
A model-informed precision dosing (MIPD) approach can optimize the efficacy-toxicity balance. The following workflow and protocol are based on a 2025 real-world study [3].
Experimental Protocol: Model-Informed Precision Dosing (MIPD)
Cmin,ss) within a target range of 20.5 - 34 mg/L to optimize efficacy and minimize liver toxicity [3].Cmin,ss is < 20.5 mg/L and the patient tolerates the current dose well, consider increasing the dose in increments (e.g., 200 mg), up to a maximum of 800 mg daily [3] [5].Cmin,ss is > 34 mg/L, consider reducing the dose to decrease the risk of Grade ≥2 liver toxicity [3].Cmin,ss is within the target range, continue the current dose.The 2025 real-world study that supports the MIPD protocol provides the following key quantitative findings [3]:
Table 3: Key Pharmacokinetic and Toxicity Correlations from Real-World Study (n=135)
| Parameter | Finding | Clinical Implication |
|---|---|---|
| Efficacy Threshold (Cmin,ss) | ≥ 20.5 mg/L | Associated with improved progression-free survival and tumor shrinkage in mRCC [3] [5]. |
| Toxicity Threshold (Cmin,ss) | > 34 mg/L | 3.35-fold increased risk of CTCAE Grade ≥ 2 liver toxicity [3]. |
| Simulated Efficacy (600 mg start) | 76% of patients | Proportion of simulated individuals achieving Cmin,ss ≥ 20.5 mg/L with a 600 mg initial dose [3]. |
| Liver Toxicity Incidence | 20% (27/135) | Incidence of Grade ≥ 2 liver toxicity in the study cohort [3]. |
The table below summarizes the key pharmacokinetic (PK) targets for pazopanib TDM, which are crucial for defining success in your experimental protocols.
| Cancer Type | Efficacy Threshold (Cmin) | Proposed Upper Limit | Key Supporting Evidence |
|---|---|---|---|
| Renal Cell Carcinoma (RCC) | ≥ 20.5 mg/L [1] [2] [3] | ~46 mg/L [4] | Significantly longer PFS (52.0 vs. 19.6 weeks) [4]. |
| Soft-Tissue Sarcoma (STS) | ≥ 20.5 mg/L [4] or ≥ 27 mg/L [5] | - | ≥ 27 mg/L: Independently associated with improved 3-month PFS [5]. |
For your troubleshooting guides and FAQs, here is a detailed methodology for conducting this compound TDM, synthesized from the cited studies.
Sample Timing: Blood samples should be collected at steady state, defined as at least 15 days after starting treatment or after any dose adjustment [1] [5]. Trough concentrations (Cmin) are drawn immediately before the next scheduled dose.
Analytical Method:
Data Analysis:
This section directly addresses specific issues that researchers and clinicians might encounter.
Issue: A patient's Cmin is subtherapeutic (< 20.5 mg/L) on the standard 800 mg once daily (QD) fasted regimen, without significant toxicity.
Recommended Interventions (considered "cost-neutral" and can be sequenced) [3]:
Evidence: One study found that these PK-guided interventions were successful in 75% of underdosed patients, raising the median Cmin from 15 mg/L to 32 mg/L [3].
Issue: A patient requires a dose reduction below the standard range due to intolerable toxicity.
Guidance:
Issue: A patient has a history of gastrointestinal resection (e.g., gastrectomy, gastric bypass).
Guidance:
Question: What is the real-world clinical impact of implementing a TDM program for this compound?
Evidence:
The following diagram visualizes the decision-making pathway for this compound therapeutic drug monitoring, integrating the thresholds and strategies outlined above.
This compound exhibits complex pharmacokinetics characterized by low, non-linear, and time-dependent bioavailability alongside large interpatient variability [1] [2]. The table below summarizes the primary contributors to this variability.
| Factor | Impact on Variability | Mechanism & Evidence |
|---|---|---|
| Food Effects | Increases exposure; high interpatient variability in effect size. | Administration with food (high or low-fat) can increase AUC and Cmax twofold [3] [2]. Leads to inconsistent absorption between patients. |
| Gastric pH | Drastically reduces exposure. | This compound solubility is highly pH-dependent (soluble at pH 1, insoluble ≥pH 4). Proton Pump Inhibitors (PPIs) like esomeprazole prevent absorption [3] [2]. |
| Non-Adherence | High Intra-Patient Variability (IPV) linked to poor outcomes. | Fluctuating drug concentrations (IPV >30.2%) are associated with worse progression-free and overall survival in renal cell carcinoma [4]. |
| Drug Interactions | Alters this compound plasma concentrations. | CYP3A4 inhibitors (e.g., ketoconazole) increase this compound exposure. CYP3A4 inducers (e.g., rifampin) decrease exposure [3]. This compound also inhibits enzymes and transporters (CYP3A4, CYP2C8, ABCB1, ABCG2), risking interactions with co-administered drugs [3]. |
| Formulation & Solubility | Affects dissolution and absorption rate. | As a BCS Class II drug, this compound has low solubility. Crushing tablets or using an oral suspension increases Cmax and AUC, altering absorption profile [3] [2]. |
| Genetic Variants | May influence risk of specific toxicities. | Variant rs2231142 in the ABCG2 transporter gene is associated with an increased likelihood of drug-induced liver injury (DILI) in patients also taking simvastatin [3]. |
When faced with variable pharmacokinetic data, the following experimental and clinical workflow can help systematically identify the cause. The diagram below outlines this logical troubleshooting path.
A high IPV can be a key indicator of adherence or interaction issues that require intervention [4].
IPV (%) = (SD / Mean Concentration) × 100% [4].This protocol can be used to investigate the effect of acid-reducing agents on this compound exposure in a clinical or preclinical setting.
When designing studies or analyzing data related to this compound variability, keep these points in mind:
The table below summarizes the primary criteria for managing pazopanib therapy based on specific adverse events, as per the prescribing information [1] [2].
| Adverse Event | CTCAE Grade | Recommended Action |
|---|---|---|
| Hepatic Toxicity [1] | Isolated ALT 3-8x ULN | Continue therapy; monitor liver function weekly until ALT returns to Grade 1 or baseline. |
| Isolated ALT >8x ULN | Withhold until improvement to Grade 1 or baseline. If resuming, reduce dose (max 400 mg/day) and monitor serum liver tests weekly for 8 weeks. | |
| ALT >3x ULN AND Bilirubin >2x ULN | Permanently discontinue (unless due to Gilbert's syndrome). | |
| Hemorrhagic Events [1] [2] | Grade 2 | Withhold until improvement to Grade ≤1; resume at a reduced dose. |
| Grade 2 (recurs after reduction) or Grade 3/4 | Permanently discontinue. | |
| Venous Thromboembolism [1] | Grade 3 | Withhold; may resume at same dose after appropriate anticoagulant therapy for ≥1 week. |
| Grade 4 | Permanently discontinue. | |
| Hypertension [1] [2] | Grade 2 or 3 | Reduce dose and initiate/adjust antihypertensive therapy. |
| Grade 3 (recurs despite measures) or Grade 4/Crisis | Permanently discontinue. | |
| Proteinuria [1] | 24-hr urine protein ≥3g | Withhold until improvement to Grade ≤1; resume at a reduced dose. |
| Confirmed nephrotic syndrome | Permanently discontinue. |
| Left Ventricular Dysfunction [2] | Symptomatic or Grade 3 | Withhold until improvement to
The following diagram illustrates the clinical decision pathway for managing this compound-induced liver toxicity based on these findings.
Q1: What is the target therapeutic range for pazopanib? Research has identified a target steady-state trough concentration (Cmin,ss) range of 20.5 mg/L to 34 mg/L [1]. Concentrations below 20.5 mg/L are associated with reduced efficacy in metastatic renal cell carcinoma (mRCC), while levels above 34 mg/L significantly increase the risk of grade ≥ 2 liver toxicity [1].
Q2: What is the recommended starting dose for this compound? For many patients, initiating treatment at 600 mg once daily (fasted) is recommended over the standard 800 mg dose [1]. Model simulations show this lower starting dose significantly reduces the risk of early liver toxicity while maintaining therapeutic Cmin,ss levels in most patients [1].
Q3: How does dose intensity affect treatment outcomes? Maintaining a high relative dose intensity (RDI), especially during the initial 12 weeks of treatment, is crucial. One study defined "this compound responders" as those with progression-free survival at 12 weeks and found that those who maintained an RDI of ≥80% during this period had significantly longer progression-free survival (30.7 weeks vs. 22.0 weeks) [2].
Q4: How should liver toxicity be managed? Liver toxicity is a major reason for dose modification. Proactive monitoring of liver enzymes (ALT, AST, ALP) is essential [1]. If grade ≥ 2 liver toxicity occurs and the this compound Cmin,ss is confirmed to be >34 mg/L, a dose reduction should be considered [1]. Managing other common side effects like diarrhea and anorexia also helps maintain dose intensity [2].
The table below summarizes critical data from recent studies to guide dosing decisions.
| Aspect | Quantitative Finding | Clinical Implication | Source |
|---|---|---|---|
| Efficacy Threshold | Cmin,ss ≥ 20.5 mg/L | Target to maintain for optimal progression-free survival in mRCC. | [1] |
| Toxicity Threshold | Cmin,ss > 34 mg/L | 3.35-fold increased risk of grade ≥ 2 liver toxicity; indicator for dose reduction. | [1] |
| Optimal Starting Dose | 600 mg daily (fasted) | Simulation shows reduced liver toxicity risk while maintaining efficacy in 76% of patients. | [1] |
| Dose Intensity | 12-week RDI ≥ 80% | Significantly associated with longer progression-free survival in soft tissue sarcoma responders. | [2] |
| Real-World PFS | Median 10.3 months | Benchmark for this compound efficacy in advanced RCC from a large prospective observational study. | [3] |
Here are methodologies for key experiments cited in the FAQs and data tables.
This methodology is used to identify the concentration threshold for increased adverse events [1].
This protocol assesses the impact of dose density on treatment success [2].
The following diagrams, created with Graphviz, illustrate the core concepts of this compound's therapeutic window and the clinical management workflow.
This diagram visualizes the relationship between this compound plasma concentration (Cmin,ss) and clinical outcomes, highlighting the target therapeutic window for optimal treatment [1].
This workflow provides a step-by-step guide for implementing model-informed precision dosing (MIPD) of this compound in clinical practice, from treatment initiation through ongoing management [1].
Q1: What is the primary food-effect interaction with pazopanib? Taking this compound with food dramatically increases its absorption. A high-fat or low-fat meal can increase the maximum plasma concentration (Cmax) and area under the curve (AUC) by approximately twofold compared to the fasted state [1]. To ensure consistent and predictable systemic exposure, the registered dosing is 800 mg once daily on an empty stomach [2] [1] [3].
Q2: Is there a way to dose this compound with food? Yes, an alternative dosing strategy has been clinically investigated. The DIET study demonstrated that a reduced dose of 600 mg this compound taken with a continental breakfast provides bioequivalent exposure to 800 mg taken while fasted. This regimen was preferred by most patients and did not increase gastrointestinal toxicity [4].
Q3: How do gastric acid suppressants (GAS) like PPIs interact with this compound? this compound requires an acidic environment for dissolution and absorption. Concomitant use of GAS, which raise gastric pH, reduces this compound exposure [5]. A study evaluating a 1-hour interval (this compound first, GAS one hour later) found that this strategy did not mitigate the interaction. Trough concentrations (Cmin) remained significantly lower in GAS users, increasing the risk of subtherapeutic exposure [5].
Q4: Which specific enzymes metabolize this compound? this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP1A2 and CYP2C8 [6]. A clinical study confirmed that this compound itself is a weak inhibitor of CYP3A4 and CYP2D6, but has no meaningful effect on CYP1A2, CYP2C9, or CYP2C19 [7].
The table below summarizes the quantitative impact of food and alternative dosing on this compound pharmacokinetics.
| Intervention | Impact on this compound Exposure (vs. 800 mg Fasted) | Clinical Recommendation |
|---|---|---|
| High-Fat or Low-Fat Meal [1] | ~2-fold increase in AUC and Cmax | Avoid; administer at least 1 hour before or 2 hours after a meal. |
| 600 mg with Food (DIET Study) [4] | Bioequivalent exposure | A viable and preferred alternative regimen to reduce pill burden and improve patient satisfaction. |
This protocol is based on the phase I study by [1] and the DIET study by [4].
This protocol is based on the observational study by [5].
The diagram below illustrates the key interactions and decision points for this compound administration.
The table below summarizes the key quantitative data on this compound's interaction with plasma proteins.
| Parameter | Value | Citation |
|---|---|---|
| Bound to Human Plasma Proteins | >99.9% | [1] [2] |
| Unbound Fraction (f𝑢) in Plasma | 0.0106% ± 0.0013% (mean ± SD) | [2] |
| Primary Binding Protein | Human Serum Albumin | [2] [3] |
| Binding Constant (K) with HSA | 1.436 × 10⁶ M⁻¹ | [3] |
| Number of Binding Sites on HSA | ~1 | [3] [4] |
Here are detailed methodologies for key experiments used to characterize the binding of this compound to albumin.
This method measures the quenching of the intrinsic fluorescence of Tryptophan-214 in Human Serum Albumin (HSA) upon drug binding.
CD spectroscopy assesses changes in the secondary structure of HSA upon binding this compound.
This computational method predicts the preferred orientation and interactions of this compound within the HSA protein.
The following diagrams illustrate the core experimental workflow and the clinical pharmacokinetic relationship relevant to your research.
Q1: Our in vitro binding studies show high variability. What are the critical factors to control? A1: Key factors include:
Q2: Why should we measure both total and free this compound concentrations in pharmacokinetic studies? A2: The total drug concentration (bound + unbound) is often used for therapeutic drug monitoring as it correlates with clinical efficacy (a trough level ≥20 mg/L is targeted). [1] [5] However, only the free, unbound fraction is pharmacologically active. In patients with hypoalbuminemia, the total concentration might appear normal or low, while the free fraction is significantly elevated, increasing the risk of toxicity. Therefore, understanding the free concentration provides a more accurate prediction of both therapeutic and toxic effects. [2] [6] [7]
Q3: What is the clinical evidence that hypoalbuminemia affects this compound pharmacokinetics? A3: A clinical study found a direct correlation between a patient's individual unbound fraction of this compound and their serum albumin level. This confirms that variable albumin concentrations, common in cancer patients, can directly affect the unbound, active concentration of this compound, contributing to inter-patient variability in both efficacy and toxicity. [2]
Here are detailed methodologies for implementing the core strategies outlined above.
This protocol is based on real-world clinical studies and implementation projects [1].
C_trough) of ≥20.5 mg/L for optimal efficacy.C_trough < 20.5 mg/L on 800 mg once daily: Consider splitting the dose to 400 mg twice daily [1].C_trough is within the target range (20.5-46 mg/L): Continue the current dose.C_trough is too high and/or toxicity is present: Consider dose reduction.C_trough is on target.This protocol helps troubleshoot unpredictable drug exposure [2] [3].
C_trough.(Standard Deviation of C_trough / Mean C_trough) × 100% [3].The following table summarizes key quantitative findings from recent studies on this compound adherence patterns and the outcomes of TDM.
| Study Focus | Key Finding | Details / Quantitative Outcome |
|---|
| Adherence Trajectories [4] | Three distinct patterns identified in patients on oral anticancer drugs. | 1. Continuous optimal adherence (73.2%)
2. Declining adherence (16.9%)
3. Improving adherence (9.9%) |
| Risk Factor for Non-Adherence [4] | Socioeconomic status is a significant factor. | Patients in the low-income category were more likely to belong to the "declining adherence" group. |
| TDM Feasibility [1] | TDM effectively reduces subtherapeutic exposure. | TDM halved the proportion of patients with subtherapeutic this compound levels (C_trough < 20.5 mg/L) from 26.7% to 13.3%. |
| TDM & Survival in STS [1] | Impact on survival outcomes in Soft Tissue Sarcoma. | No significant difference in median Progression-Free Survival (PFS) between TDM-guided and non-TDM-guided cohorts (5.5 vs. 4.4 months, p=0.3). |
Achieving and maintaining a sufficient drug level in the blood is critical. Research shows that a trough concentration (C_trough) of ≥20.5 mg/L is significantly associated with longer progression-free survival in patients with renal cell carcinoma [1]. This is the primary reason TDM is recommended.
This is known as high Intra-Patient Variability (IPV). Key causes to investigate include:
The evidence is nuanced. While TDM is highly effective at ensuring more patients reach therapeutic drug levels, a 2024 study on Soft Tissue Sarcoma (STS) patients found that this did not automatically translate into a statistically significant improvement in median progression-free survival for that specific population [1]. However, TDM remains a cornerstone of management due to its proven ability to correct underdosing and its established exposure-response relationship in Renal Cell Carcinoma (RCC) [1].
This workflow synthesizes the strategies above into a practical troubleshooting guide for managing this compound treatment.
| Aspect | Key Findings & Thresholds | Supporting Evidence |
|---|
| Efficacy Threshold | Cmin ≥ 20.5 mg/L associated with improved PFS and tumor shrinkage in RCC. [1]
Cmin ≥ 27 mg/L associated with improved 3-month PFS in STS. [2] | Retrospective analysis (RCC), [1] observational study (STS) [2] |
| Target Range | Aim for Cmin of 20-50 mg/L; levels ≥50 mg/L are often intolerable long-term. [1] | Clinical cohort studies [3] [1] |
| Dosing Algorithm | Escalate dose if Cmin <20 mg/L and toxicity
}
This relationship is demonstrated in studies where a Cmin ≥ 27 mg/L was an independent predictor of improved 3-month PFS in soft tissue sarcoma, while a higher average Cmin was associated with a greater risk of grade 3-4 toxicities. [2]
| Parameter | Pazopanib (n=557) | Sunitinib (n=553) | Result |
|---|---|---|---|
| Progression-Free Survival (PFS) | 8.4 months | 9.5 months | Hazard Ratio (HR): 1.05; non-inferiority met [1] |
| Overall Survival (OS) | 28.4 months | 29.3 months | HR: 0.91; not statistically significant [1] [2] |
| Objective Response Rate (ORR) | 31% | 25% | - [1] [3] |
| Median Time to Response | 11.9 weeks | 17.4 weeks | - [3] |
| Common All-Grade AEs ( >50%) | Diarrhea, ALT increase, Hypertension, Fatigue | Fatigue, Diarrhea, Nausea, Hand-Foot Syndrome, Thrombocytopenia | - [1] [4] |
| Key Safety Differentiators | Higher incidence of liver enzyme elevations (ALT increase: 31%) [5] | Higher incidence of fatigue (63% vs 55%), hand-foot syndrome (50% vs 29%), thrombocytopenia (78% vs 41%) [1] [5] | - |
The COMPARZ trial was an international, randomized, open-label, phase III study. Key methodological details include:
Beyond the primary outcomes, several post-hoc analyses provided further insight:
The diagram below illustrates the signaling pathways targeted by these drugs and the core design of the COMPARZ trial.
The choice between this compound and sunitinib is often guided by their distinct toxicity profiles, which can influence patient quality of life and treatment management.
The table below details the differing adverse event (AE) profiles, which are crucial for clinical decision-making.
| Adverse Event (AE) | This compound | Sunitinib | Comments |
|---|---|---|---|
| Fatigue | 55% | 63% | Less common with this compound [1] [5] |
| Hand-Foot Syndrome | 29% - 30% | 50% | Significantly less common with this compound [1] [5] |
| Thrombocytopenia | 41% (All Grade) 10% (Grade 3/4) | 78% (All Grade) 34% (Grade 3/4) | A key hematologic differentiator [1] [5] | | ALT Increase | 60% (All Grade) 31% (Grade 3/4) | 43% (All Grade) 18% (Grade 3/4) | More common with this compound; requires monitoring [1] [5] | | Hypertension | Common | Common | Comparable frequency; common class effect [6] [4] | | Mouth/Throat Soreness | Less Common | More Common | Led to significant QoL differences [1] [5] | | Diarrhea | 63% (Asian subgroup) | 56% (Asian subgroup) | More prevalent in non-Asian patients for both drugs [6] [4] |
The differing AE profiles directly impacted patient-reported outcomes:
A subgroup analysis of the COMPARZ trial revealed that safety profiles can vary between Asian and non-Asian patients [6] [4]:
Research into genetic biomarkers has identified that germline polymorphisms in the IL8 gene (e.g., rs1126647) are associated with overall survival in patients treated with either this compound or sunitinib. Patients carrying the variant allele had poorer survival outcomes, providing insight into prognosis across these treatments [8].
| Study / Analysis | PFS Hazard Ratio (HR) for Pazopanib vs. Sunitinib (95% CI) | Median PFS (Months) | Key Safety Findings |
|---|
| COMPARZ (Phase 3 Trial) [1] | 1.05 (0.90–1.22) | this compound: 8.4 Sunitinib: 9.5 | Sunitinib more common: Fatigue, hand-foot syndrome, thrombocytopenia. This compound more common: Elevated alanine aminotransferase. | | 2020 Meta-analysis [2] | 1.06 (0.98–1.15) | Not pooled | Sunitinib had more dose reductions and higher incidences of severe fatigue, thrombocytopenia, and neutropenia. This compound showed more liver toxicity. | | Single-Center Real-World Study [3] | 1.10 (0.76–1.57) | this compound: 8.5 Sunitinib: 9.4 | Patients on sunitinib had a higher incidence of several side effects (e.g., thrombocytopenia, febrile neutropenia). This compound was associated with elevated liver toxicity. |
The consistency across these studies—a hazard ratio (HR) for PFS very close to 1.0—confirms the non-inferior efficacy of this compound compared to sunitinib [1] [2] [3]. An HR of 1.0 would mean the treatments are identical; the observed values show a negligible difference that is not statistically or clinically significant.
For researchers, the methodologies of the pivotal trials are crucial for interpreting the data. Here are the key designs:
COMPARZ Trial (NCT00720941) Design [1]:
Real-World Study Design (CKCis Database) [3]:
While both drugs are VEGF receptor tyrosine kinase inhibitors (TKIs), they have distinct off-target effects and preclinical profiles, which explain their different safety and tolerability patterns.
The following diagram illustrates the shared and unique kinase targets, along with the downstream effects and associated toxicities.
Recent in vitro studies provide further mechanistic insights:
| Trial / Study Name | Cancer Type | Comparator | Primary Endpoint & Efficacy Results | Key Secondary Outcomes |
|---|---|---|---|---|
| PISCES Study (Crossover) [1] | Metastatic Renal Cell Carcinoma (mRCC) | Sunitinib | Patient Preference: 70% preferred pazopanib vs. 22% for sunitinib (P < .001) [1] | Better quality of life (less fatigue, hand/foot soreness) with this compound; Safety profile was a key influencing factor [1]. |
| Alliance A021202 (Randomized Phase II) [2] | Extrapancreatic Neuroendocrine Tumors (epNET) | Placebo | Median PFS: 11.8 mos (this compound) vs. 7.6 mos (placebo); HR=0.54 (P < .001) [2] | No significant overall survival difference; Higher rate of grade 3+ adverse events with this compound (84% vs 47%) [2]. |
| PAPAGEMO (Randomized Phase II) [3] | Refractory Soft Tissue Sarcoma (STS) | This compound alone | PFS at 12 weeks: 74% (combo) vs 47% (this compound alone); Median PFS: 5.6 mos (combo) vs 2.0 mos (this compound alone) [3] | No significant overall survival difference; Toxicity increased but manageable with combination therapy [3]. |
| Real-World Study (Retrospective) [4] | Advanced Soft Tissue Sarcoma (STS) | PALETTE Phase 3 Trial (Historical Control) | Median PFS: 3.0 mos (real-world) vs 4.6 mos (trial); Median OS: 7.0 mos (real-world) vs 11.9 mos (trial) [4] | Real-world outcomes were shorter, potentially due to broader patient population; Dose reductions were more frequent [4]. |
For reliable results, the cited trials followed rigorous designs and standardized protocols.
PISCES (Crossover Design) [1]: This was a double-blind, cross-over study. Patients were randomly assigned to one of two sequences:
Alliance A021202 (Placebo-Controlled) [2]: This was a multicenter, randomized, double-blind, placebo-controlled phase II study. Eligible patients had progressive, low- to intermediate-grade epNET. They were randomized to receive either this compound (800 mg once daily) or a matching placebo. The primary endpoint was Progression-Free Survival (PFS), assessed by blinded independent central review (BICR) every 12 weeks using RECIST 1.1 criteria.
PAPAGEMO (Combination Therapy) [3]: In this multicenter, randomized phase II trial, patients with refractory STS were randomized to receive either This compound with gemcitabine or This compound alone. The primary endpoint was the progression-free survival rate at 12 weeks (PFSR-12). Tumor response was evaluated per RECIST 1.1.
This compound is a multi-target tyrosine kinase inhibitor. Its anti-tumor effect is primarily achieved by blocking angiogenesis and directly inhibiting oncogenic signaling pathways [5]. The following diagram illustrates its key molecular targets and downstream effects.
The diagram shows that this compound's efficacy stems from a dual mechanism:
When evaluating these results for drug development, please consider:
The table below summarizes key efficacy and safety outcomes from clinical studies and real-world evidence for pazopanib and sorafenib in advanced RCC.
| Aspect | This compound | Sorafenib |
|---|---|---|
| Approved Indications | First-line treatment for advanced RCC; second-line after cytokines [1]. | Treatment of advanced RCC; advanced hepatocellular carcinoma (HCC) [2]. |
| Key Efficacy Data (RCC) | • Median PFS (1L, favorable-intermediate risk): 17.7 months [1]. • Overall Response Rate: 27.1% (CR + PR) [1]. • Disease Control Rate: 95.1% (in desmoid tumors, real-world data) [3]. | • Median Overall Survival (HCC): Extended by ~2.8 months vs. placebo [4]. • Disease Control Rate: 95.1% (in desmoid tumors, real-world data) [3]. | | Sequential Therapy (SWITCH II Trial) | Sequence of This compound followed by sorafenib resulted in longer total PFS and OS (28.0 months) vs. the reverse sequence (22.7 months) [5]. | Sequence of sorafenib followed by this compound showed inferior total PFS and OS compared to the reverse order [5]. | | Common Adverse Events (AEs) | Diarrhea, hypertension, malignant neoplasm progression [1]. | Hand-foot skin reaction, diarrhea, hypertension, fatigue [4] [2]. | | Notable/Typical AEs | Lower reporting rate for palmar-plantar erythrodysesthesia (hand-foot syndrome) compared to sorafenib and regorafenib [4]. | High incidence of palmar-plantar erythrodysesthesia (hand-foot syndrome) [4]. | | Cardiovascular Toxicity | Associated with hypertension; case reports of fulminant heart failure [6]. | Associated with hypertension and increased risk of cardiac dysfunction/heart failure [6]. |
Both this compound and sorafenib are multi-targeted tyrosine kinase inhibitors (TKIs), but they have distinct profiles in the specific receptors they inhibit.
This diagram illustrates the key signaling pathways and molecular targets. The shared inhibition of VEGFR and PDGFR underlies the anti-angiogenic effect common to both drugs. However, Sorafenib's unique targeting of the RAF/MEK/ERK pathway provides a direct anti-proliferative effect on tumor cells, while this compound's inhibition of FGFR may impact a broader range of growth factor signaling [2] [1] [5].
To contextualize the data provided, here are the methodologies from some of the key cited studies:
SWITCH II Trial (Phase III) [5]:
Real-World Study on this compound (Greece) [1]:
The following tables summarize the key real-world findings for this compound in its two main indications: Advanced Renal Cell Carcinoma (RCC) and Advanced Soft Tissue Sarcoma (STS).
Renal Cell Carcinoma (RCC) Data
This table compares real-world study results for this compound as a first-line treatment in advanced RCC.
| Study / Context | Patient Population | Key Efficacy Findings | Comparison / Context |
|---|
| Greek Observational Study [1] | 59 patients, favorable-intermediate risk mRCC | - Median PFS: 17.7 months
Soft Tissue Sarcoma (STS) Data
This table compares real-world study results for this compound in advanced STS with the pivotal PALETTE clinical trial.
| Study / Context | Patient Population | Key Efficacy Findings | Comparison to PALETTE Trial |
|---|
| PALETTE (Phase III Trial) [3] | 372 patients (randomized 2:1), various STS subtypes | - Median PFS: 4.6 months
The real-world data presented above were gathered through specific methodological frameworks distinct from traditional clinical trials.
This compound is a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action is the inhibition of key receptors involved in tumor angiogenesis (the formation of new blood vessels) and cell proliferation[c:2][c:6][c:9].
The diagram below illustrates the primary signaling pathways inhibited by this compound and the consequent anti-tumor effects.
The typical workflow for analyzing real-world treatment effectiveness, as seen in the cited studies, involves several key stages, as shown in the diagram below.